Sulfadimethoxine N4-Acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(19)15-10-4-6-11(7-5-10)24(20,21)18-12-8-13(22-2)17-14(16-12)23-3/h4-8H,1-3H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYOSEJTAADVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204077 | |
| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
555-25-9 | |
| Record name | N4-Acetylsulfadimethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=555-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadimethoxine N4-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(4-(((2,6-dimethoxy-4-pyrimidinyl)amino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10204077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-[[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADIMETHOXINE N4-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K98HZI4W8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Sulfadimethoxine N4-Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its chemical properties is crucial for pharmacokinetic studies, drug metabolism research, and the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, its synthesis, and analytical methodologies. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
Chemical and Physical Properties
This compound, also known as N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide, is the N4-acetylated derivative of Sulfadimethoxine. This acetylation is a key step in the metabolism of the parent drug in many species. The core chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₄O₅S | [1][2] |
| Molecular Weight | 352.37 g/mol | [1][2] |
| CAS Number | 555-25-9 | [1][2] |
| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | [1][2] |
| Melting Point | 202-205 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| pKa | Not experimentally determined. N-acylsulfonamides typically have pKa values between 3.5 and 4.5.[3] |
Synthesis
Experimental Protocol: General N-acetylation of Sulfonamides
This protocol describes a common method for the N-acetylation of primary aromatic amines using acetic anhydride.
Materials:
-
Sulfadimethoxine
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve Sulfadimethoxine in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add a slight excess of a base, like pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess of acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a dilute HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, the characteristic spectral features can be inferred from the analysis of structurally similar N-acetylated sulfonamides.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretch (amide): Around 3263–3231 cm⁻¹[4]
-
C=O stretch (amide I): Around 1707-1680 cm⁻¹[4]
-
N-H bend (amide II): Around 1533–1523 cm⁻¹[4]
-
SO₂ asymmetric stretch: Around 1320–1310 cm⁻¹[4]
-
SO₂ symmetric stretch: Around 1155–1143 cm⁻¹[4]
-
S-N stretch: Around 914–895 cm⁻¹[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would be expected to show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.06-2.07 ppm.[4] The aromatic protons would appear in the downfield region, and the methoxy groups on the pyrimidine ring would each give a singlet. The amide proton (NH) would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR: The carbon NMR spectrum would feature a resonance for the carbonyl carbon of the acetyl group around 169.4 ppm.[4] The methyl carbon of the acetyl group would be observed in the upfield region. The aromatic and pyrimidine carbons would resonate in the downfield region.
Mass Spectrometry
Mass spectrometry, particularly LC-MS/MS, is a key technique for the identification and quantification of this compound. The exact mass can be used for high-resolution mass spectrometry identification.
Mechanism of Action of the Parent Compound (Sulfadimethoxine)
This compound is a metabolite and is generally considered to be microbiologically inactive. The antibacterial activity stems from the parent compound, Sulfadimethoxine. Like other sulfonamides, Sulfadimethoxine is a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), Sulfadimethoxine binds to the active site of DHPS, thereby blocking the production of dihydropteroic acid, a precursor to folic acid. The disruption of folic acid synthesis inhibits the production of nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to the inhibition of bacterial growth.
Signaling Pathway of Sulfadimethoxine's Mechanism of Action:
Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.
Metabolism
In many animal species and humans, Sulfadimethoxine undergoes metabolism primarily through N4-acetylation to form this compound. This metabolite can then be further conjugated, for example, with glucuronic acid to form a glucuronide conjugate, which is more water-soluble and readily excreted.[5]
Metabolic Pathway of Sulfadimethoxine:
Caption: Metabolic pathway of Sulfadimethoxine to its N4-Acetate and glucuronide conjugate.
Analytical Methods
The determination of Sulfadimethoxine and its N4-acetyl metabolite in biological matrices such as plasma, urine, and tissues is commonly performed using liquid chromatography-based methods.
Experimental Protocol: General HPLC-UV Method for the Determination of Sulfadimethoxine and this compound
This protocol provides a general outline for the analysis of Sulfadimethoxine and its N4-acetyl metabolite in a biological matrix.
1. Sample Preparation (Extraction):
-
Homogenize the tissue sample or use the liquid biological fluid directly.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to separate the precipitated proteins.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) with a suitable cartridge (e.g., C18).[6]
-
Elute the analytes from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition may vary depending on the specific column and desired separation.
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 270 nm).
-
Quantification: Use a calibration curve prepared with standards of known concentrations.
Diagram of Analytical Workflow:
Caption: General workflow for the analysis of this compound.
Conclusion
This compound is a key metabolite in the disposition of Sulfadimethoxine. This technical guide has summarized its fundamental chemical and physical properties, provided a general synthesis protocol, and outlined common analytical methods for its determination. While specific experimental data for some properties, particularly spectroscopic and pKa values, are not extensively available in the public literature, the information provided herein offers a solid foundation for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further research to fully characterize this important metabolite is encouraged.
References
- 1. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Preparation and spectroscopic behavior of acetylderivatives of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of Sulfadimethoxine N4-Acetate in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfadimethoxine, a long-acting sulfonamide, undergoes significant metabolism, with N4-acetylation being a pivotal pathway influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth exploration of the role of Sulfadimethoxine N4-Acetate in drug metabolism. It details the metabolic pathways, presents key pharmacokinetic data, outlines experimental protocols for in vitro and analytical studies, and visualizes the metabolic and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of sulfonamide metabolism and pharmacokinetics.
Introduction
Sulfadimethoxine is a widely used antimicrobial agent in both human and veterinary medicine. Its efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic route is the acetylation of the N4-amino group, leading to the formation of this compound. This biotransformation is primarily catalyzed by the N-acetyltransferase (NAT) enzymes, particularly NAT2, which exhibits genetic polymorphism, leading to distinct "fast" and "slow" acetylator phenotypes in the population.[1] The formation of this compound is a critical determinant of the parent drug's half-life, clearance, and potential for adverse effects. This guide will dissect the multifaceted role of this metabolite in the overall disposition of Sulfadimethoxine.
Metabolic Pathways of Sulfadimethoxine
Sulfadimethoxine is metabolized in humans primarily through N4-acetylation and N1-glucuronidation.[2][3] O-dealkylation has also been reported as a metabolic pathway.[2] The interplay between these pathways dictates the overall elimination of the drug. A significant portion of Sulfadimethoxine is first acetylated at the N4 position to form this compound, which can then undergo N1-glucuronidation to form a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide.[2] The acetylation-deacetylation process is a reversible equilibrium, further complicating the pharmacokinetic profile.[4]
Figure 1: Metabolic pathway of Sulfadimethoxine.
Quantitative Data Presentation
The pharmacokinetic parameters of Sulfadimethoxine and its N4-acetylated metabolite are significantly influenced by the acetylator phenotype. The following tables summarize key quantitative data from various studies.
| Parameter | Fast Acetylators (Mean ± SD) | Slow Acetylators (Mean ± SD) | Reference |
| Sulfadimethoxine Half-life (h) | 27.8 ± 4.2 | 36.3 ± 5.4 | [2] |
| N4-Acetylsulfadimethoxine Half-life (h) | 41.3 ± 5.2 | 53.5 ± 8.5 | [2] |
Table 1: Pharmacokinetic Half-lives of Sulfadimethoxine and its N4-Acetate Metabolite in Fast and Slow Acetylators.
| Compound | Protein Binding (%) | Reference |
| Sulfadimethoxine | 97.7 | [3] |
| N4-Acetylsulfadimethoxine | 99 | [2] |
Table 2: Plasma Protein Binding of Sulfadimethoxine and its N4-Acetate Metabolite.
Experimental Protocols
In Vitro Metabolism of Sulfadimethoxine using Liver Microsomes
This protocol outlines a general procedure for studying the metabolism of Sulfadimethoxine using liver microsomes, a common in vitro model enriched in drug-metabolizing enzymes like Cytochrome P450s and UDP-glucuronosyltransferases.
Materials:
-
Cryopreserved liver microsomes (human or other species of interest)
-
Sulfadimethoxine
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Thaw Microsomes: Rapidly thaw the cryopreserved liver microsomes in a 37°C water bath. Keep on ice immediately after thawing.
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (to final volume)
-
Liver microsomes (e.g., 0.5 mg/mL final concentration)
-
Sulfadimethoxine (desired concentration, e.g., 1-10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-UV or LC-MS/MS to quantify the remaining Sulfadimethoxine and the formation of this compound.
Figure 2: Workflow for in vitro metabolism study.
N-Acetyltransferase (NAT) Activity Assay for Sulfonamides (Adapted for Sulfadimethoxine)
This protocol is adapted from general colorimetric assays for NAT activity and can be used to determine the kinetics of Sulfadimethoxine N4-acetylation.
Materials:
-
Recombinant human NAT2 enzyme (or liver cytosol as a source of NAT)
-
Sulfadimethoxine
-
Acetyl Coenzyme A (AcCoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Sulfadimethoxine in a suitable solvent (e.g., DMSO).
-
Prepare fresh solutions of AcCoA and DTNB in Tris-HCl buffer.
-
-
Set up Reaction: In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
NAT2 enzyme solution
-
Sulfadimethoxine (at varying concentrations for kinetic studies)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding AcCoA to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction and Color Development: Add DTNB solution to each well. DTNB reacts with the free Coenzyme A (a product of the acetylation reaction) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which absorbs light at 412 nm.
-
Measure Absorbance: Read the absorbance at 412 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction from the change in absorbance over time. For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Figure 3: Workflow for N-acetyltransferase activity assay.
HPLC-UV Method for the Quantification of Sulfadimethoxine and this compound
This protocol describes a reversed-phase HPLC method with UV detection for the simultaneous quantification of Sulfadimethoxine and its N4-acetylated metabolite in in vitro samples.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 0.1% Formic acid in water
-
Sulfadimethoxine and this compound analytical standards
-
Autosampler vials
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and 0.1% Formic acid in water. A typical starting condition could be 30:70 (v/v) Acetonitrile:Water with formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
Procedure:
-
Prepare Standard Solutions: Prepare a series of standard solutions containing known concentrations of Sulfadimethoxine and this compound in the mobile phase to generate a calibration curve.
-
Sample Preparation: Use the supernatant from the in vitro metabolism study (after protein precipitation) or other prepared samples.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas for Sulfadimethoxine and this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation from the calibration curve to determine the concentrations of the analytes in the unknown samples.
Conclusion
This compound is a central player in the metabolism and disposition of Sulfadimethoxine. Its formation, governed by the polymorphic NAT2 enzyme, is a key determinant of inter-individual variability in drug response. The reversible nature of the acetylation-deacetylation process and the subsequent glucuronidation of the acetylated metabolite highlight the complexity of Sulfadimethoxine's metabolic profile. A thorough understanding of the role of this compound, facilitated by the robust in vitro and analytical methods detailed in this guide, is essential for optimizing the therapeutic use of Sulfadimethoxine and for the development of new sulfonamide-based drugs.
References
- 1. Assessing N-terminal acetylation status of cellular proteins via an antibody specific for acetylated methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Sulfadimethoxine N4-Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Sulfadimethoxine N4-Acetate, a significant metabolite of the widely used sulfonamide antibiotic, Sulfadimethoxine. This document details the chemical pathway, experimental protocols, and relevant quantitative data to support research and development in this area.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic effective against a variety of bacterial infections. Its metabolism in vivo often involves N4-acetylation of the aniline amino group, leading to the formation of this compound. This metabolite is a key compound for pharmacokinetic and drug metabolism studies. Understanding its synthesis is crucial for researchers in drug development, toxicology, and medicinal chemistry. This guide outlines a plausible and efficient laboratory-scale synthesis of this important molecule.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing from the precursor 4-acetamidobenzenesulfonyl chloride and 2-amino-4,6-dimethoxypyrimidine. The initial step involves the formation of the parent drug, Sulfadimethoxine, through a condensation reaction. The subsequent and final step is the selective N-acetylation of the aromatic amino group (N4) of Sulfadimethoxine.
A critical aspect of this synthesis is the selective acetylation of the N4-position without affecting the N1-sulfonamide nitrogen. This is typically achieved by using a protecting group strategy during the initial synthesis of the sulfonamide linkage, which is then deprotected to yield the free amine for subsequent acetylation. However, for a direct acetylation of Sulfadimethoxine, controlling the reaction conditions is paramount to favor mono-acetylation at the more nucleophilic N4-position.
Below is a visual representation of the overall synthesis pathway:
Caption: Overall synthesis pathway of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of Sulfadimethoxine and its subsequent N4-acetylation.
Step 1: Synthesis of Sulfadimethoxine
The synthesis of the parent compound, Sulfadimethoxine, is a prerequisite for the final acetylation step. A common method involves the condensation of 4-acetamidobenzenesulfonyl chloride with 2-amino-4,6-dimethoxypyrimidine, followed by the deprotection of the acetyl group.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
2-Amino-4,6-dimethoxypyrimidine
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dimethoxypyrimidine in anhydrous pyridine.
-
Slowly add 4-acetamidobenzenesulfonyl chloride to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with hydrochloric acid to precipitate the N4-acetylated intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
Deprotection: Suspend the dried intermediate in a solution of dilute hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours to effect hydrolysis of the N-acetyl group.
-
Cool the solution and neutralize with a sodium hydroxide solution to precipitate Sulfadimethoxine.
-
Filter the product, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude Sulfadimethoxine from ethanol to obtain a purified product.
Step 2: Synthesis of this compound
This procedure details the selective N-acetylation of the N4-amino group of Sulfadimethoxine.
Materials:
-
Sulfadimethoxine
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Ice
-
Hydrochloric acid (dilute)
-
Ethanol or isopropanol
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve Sulfadimethoxine in a minimal amount of anhydrous pyridine with gentle warming if necessary.
-
Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude this compound.
-
Purification:
-
Filter the precipitate using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove pyridine and acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water or isopropanol-water, to yield pure this compound as a crystalline solid.
-
Dry the purified product under vacuum.
-
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis of Sulfadimethoxine and its N4-acetate derivative.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Sulfadimethoxine | C₁₂H₁₄N₄O₄S | 310.33 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 |
| This compound | C₁₄H₁₆N₄O₅S | 352.37 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Sulfadimethoxine Synthesis | |
| Reaction Time | 3-5 hours (total) |
| Reaction Temperature | Reflux |
| Purity (after recrystallization) | >99% |
| Yield | ~96% |
| N4-Acetylation | |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Purity (after recrystallization) | ≥98% (by HPLC) |
| Estimated Yield | 85-95% |
Visualizations
The following diagrams illustrate the key experimental workflow for the N4-acetylation of Sulfadimethoxine.
Caption: Experimental workflow for the N4-acetylation of Sulfadimethoxine.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: Determination of the melting point and comparison with literature values.
-
Spectroscopy:
-
¹H NMR: To confirm the presence of the acetyl group and the overall structure. The appearance of a new singlet corresponding to the acetyl methyl protons and a downfield shift of the aromatic protons adjacent to the amide group are expected.
-
¹³C NMR: To verify the carbon skeleton.
-
FT-IR: To identify the characteristic functional groups, such as the amide C=O stretch.
-
-
Chromatography:
Conclusion
This technical guide provides a detailed framework for the synthesis of this compound. By following the outlined protocols and considering the key reaction parameters, researchers can reliably produce this important metabolite for further study. The successful synthesis and purification of this compound are essential for advancing our understanding of sulfonamide metabolism and for the development of new and improved therapeutic agents.
References
The Biological Inactivity of a Primary Metabolite: A Technical Guide to N4-Acetylated Sulfadimethoxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic widely used in veterinary medicine to treat a variety of bacterial infections.[1] Its mechanism of action involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1] As with many xenobiotics, sulfadimethoxine undergoes extensive metabolism in the body, with N4-acetylation being a primary route of transformation.[2][3][4][5] This guide provides a comprehensive overview of the biological activity of N4-acetylated sulfadimethoxine, a major metabolite of sulfadimethoxine. The following sections will delve into its antimicrobial properties, or lack thereof, its pharmacokinetic profile, and the experimental protocols used to assess its activity.
Antimicrobial Activity
A pivotal aspect of understanding the pharmacology of sulfadimethoxine is the biological activity of its metabolites. Overwhelming evidence from in vitro studies indicates that N4-acetylated sulfonamide metabolites, including N4-acetylsulfadimethoxine, are devoid of antimicrobial activity.[6][7] The acetylation of the N4-amino group, which is crucial for the structural mimicry of para-aminobenzoic acid (PABA), renders the molecule unable to effectively bind to and inhibit dihydropteroate synthase. Consequently, the folic acid synthesis pathway in bacteria is not disrupted by the acetylated metabolite.
Furthermore, studies have shown that the lack of activity in N4-acetylated sulfonamides is not potentiated by the presence of trimethoprim, a dihydrofolate reductase inhibitor that is often used in combination with sulfonamides to achieve synergistic effects.[6]
Other Biological Activities
A thorough review of the scientific literature did not yield significant evidence of other biological activities for N4-acetylated sulfadimethoxine, such as cytotoxic or anti-inflammatory effects. While some sulfonamide derivatives have been investigated for such properties, the research focus on N4-acetylsulfadimethoxine has been primarily on its role as a metabolite in the pharmacokinetic profile of the parent drug. The general understanding is that N4-acetylation is a detoxification and elimination pathway, leading to a pharmacologically inactive compound.
Pharmacokinetics and Metabolism
N4-acetylation is a significant metabolic pathway for sulfadimethoxine in humans and various animal species.[2][3][4][5] The process is catalyzed by N-acetyltransferase enzymes. An interesting aspect of this metabolic process is the potential for deacetylation, where the acetyl group is removed from N4-acetylsulfadimethoxine, converting it back to the active parent compound, sulfadimethoxine.[3][8] This reversible metabolism can influence the overall pharmacokinetic profile and duration of action of sulfadimethoxine.
The acetylator phenotype of an individual can also impact the pharmacokinetics of sulfadimethoxine and its metabolite.[2] Fast acetylators tend to have a shorter half-life for both the parent drug and the N4-acetylated metabolite compared to slow acetylators.[2]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for sulfadimethoxine and N4-acetylsulfadimethoxine in humans.
| Parameter | Sulfadimethoxine | N4-Acetylsulfadimethoxine | Reference |
| Half-life (t½) in Fast Acetylators (hours) | 27.8 ± 4.2 | 41.3 ± 5.2 | [2] |
| Half-life (t½) in Slow Acetylators (hours) | 36.3 ± 5.4 | 53.5 ± 8.5 | [2] |
| Protein Binding (%) | High (specific % not provided) | 99 | [2] |
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine and its N4-Acetylated Metabolite in Humans.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
To experimentally confirm the lack of antimicrobial activity of N4-acetylsulfadimethoxine, a standard MIC assay, such as the broth microdilution method, can be employed.
Objective: To determine the lowest concentration of a substance that prevents visible growth of a bacterium.
Materials:
-
N4-acetylsulfadimethoxine
-
Sulfadimethoxine (as a positive control)
-
Bacterial strain (e.g., Escherichia coli or Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: Stock solutions of N4-acetylsulfadimethoxine and sulfadimethoxine are prepared in DMSO.
-
Serial Dilution: Two-fold serial dilutions of each compound are prepared in MHB in the wells of a 96-well plate. A range of concentrations should be tested.
-
Inoculation: Each well containing the diluted compounds is inoculated with the prepared bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).
-
Sterility Control: Wells containing only MHB (no bacteria or compound).
-
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizations
Metabolic Pathway of Sulfadimethoxine
Caption: Metabolic pathway of sulfadimethoxine.
Experimental Workflow for MIC Determination
References
- 1. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of sulfonamides against some porcine pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. In vitro antimicrobial activity of hydroxy and N4-acetyl sulphonamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Sulfadimethoxine N4-Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate. It details the historical context of sulfonamide development, the mechanism of action of Sulfadimethoxine, its metabolic pathway leading to N4-acetylation, and relevant experimental protocols. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction: The Dawn of the Antibacterial Era and the Rise of Sulfonamides
The journey to understanding this compound begins with the broader history of sulfonamides, the first class of synthetic antimicrobial agents. The story starts in the early 20th century with the German chemical industry's exploration of synthetic dyes. In 1932, at Bayer AG, the chemist Gerhard Domagk discovered that a red dye named Prontosil exhibited remarkable antibacterial activity against streptococcal infections in mice.[1][2] This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Medicine, ushered in the era of chemotherapy.[3]
It was later discovered by a French research team at the Pasteur Institute that Prontosil was a prodrug. In the body, it is metabolized to its active form, sulfanilamide.[4] This revelation sparked a "sulfa craze," leading to the synthesis of thousands of sulfonamide derivatives in the 1930s and 1940s, each with varying efficacy, spectrum of activity, and pharmacokinetic properties.[4][5] These "sulfa drugs" were instrumental in treating bacterial infections during World War II, saving countless lives before the widespread availability of penicillin.[2]
Sulfadimethoxine: Mechanism of Action
Like other sulfonamides, Sulfadimethoxine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[7][8] This enzyme is crucial for bacteria in the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication and cell division.[8]
Mammalian cells are not affected by sulfonamides because they lack the DHPS enzyme and instead obtain folic acid from their diet. This selective toxicity is the basis for the therapeutic use of sulfonamides.
References
- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 7. CN102993104A - Preparation method of sulphadimethoxine sodium - Google Patents [patents.google.com]
- 8. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfadimethoxine N4-Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine N4-Acetate is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine. An understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, enabling informed decisions on formulation, dosage, and analytical method development. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and visual representations of its metabolic context and mechanism of action.
Physicochemical Properties
The acetylation of the N4-amino group of Sulfadimethoxine results in alterations to its physicochemical properties, which are summarized below.
Table 1: Core Physicochemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide | [1][] |
| CAS Number | 555-25-9 | [3][4] |
| Molecular Formula | C₁₄H₁₆N₄O₅S | [1][3][4] |
| Molecular Weight | 352.37 g/mol | [1] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | [] |
| Appearance | White to Off-White Solid | [][5] |
Table 2: Quantitative Physicochemical Data for Sulfadimethoxine and its N4-Acetate Metabolite
| Property | Sulfadimethoxine | This compound | Source |
| Melting Point (°C) | 203.5 | 202-205 | [][6] |
| Solubility at 25°C (mg/L) | 60 (pH 5.5), 260 (pH 7.0) | 217 (pH 5.5), 621 (pH 7.0) | [7] |
| pKa | 7.00 | Not explicitly found in literature | [7] |
| Solubility (Qualitative) | - | Slightly soluble in DMSO and Methanol | [] |
Note: While a specific experimental pKa for this compound was not found in the reviewed literature, the pKa of the parent compound, Sulfadimethoxine, is provided for context. The acetylation of the N4-amino group is expected to alter the pKa of the molecule.
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound. These protocols are based on standard pharmaceutical analysis techniques for sulfonamides and other active pharmaceutical ingredients.
Melting Point Determination
Principle: The melting point of a crystalline solid is a measure of its purity and identity. It is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting point range.
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For pharmaceutical compounds, solubility is a critical determinant of bioavailability.
Methodology (Shake-Flask Method):
-
An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water at a specific pH, DMSO, methanol) in a sealed container.
-
The container is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
Principle: The pKa is the negative log of the acid dissociation constant (Ka) and is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa values determine the extent of ionization at a given pH, which influences its solubility, absorption, and distribution.
Methodology (Potentiometric Titration):
-
A precisely weighed amount of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
The pKa is determined from the inflection point of the resulting titration curve.
Spectroscopic Analysis
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties that can be used for identification and quantification.
Methodology:
-
A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
The UV-Vis spectrum is recorded over a specific wavelength range (typically 200-400 nm).
-
The wavelength(s) of maximum absorbance (λmax) are identified.
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.
Methodology:
-
A small amount of solid this compound is prepared for analysis. This can be done by creating a potassium bromide (KBr) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
For a KBr pellet, the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
For ATR, the solid sample is placed directly onto the ATR crystal.
-
The IR spectrum is recorded, and the characteristic absorption bands corresponding to functional groups (e.g., C=O of the acetyl group, S=O of the sulfonamide, N-H bonds, aromatic rings) are identified.
Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are commonly used to elucidate the carbon-hydrogen framework.
Methodology:
-
A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure. For this compound, characteristic signals would be expected for the acetyl methyl protons, the aromatic protons, and the methoxy protons.
Visualizations
Metabolic Pathway of Sulfadimethoxine
The primary metabolic pathway for Sulfadimethoxine in many species involves the acetylation of the N4-amino group to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme.
Caption: Metabolic conversion of Sulfadimethoxine to its N4-Acetate metabolite.
Mechanism of Action of Sulfonamides
Sulfadimethoxine, the parent compound of this compound, exerts its antibacterial effect by inhibiting the folic acid synthesis pathway in susceptible bacteria. This pathway is essential for the production of nucleic acids.
Caption: Sulfadimethoxine's competitive inhibition of dihydropteroate synthase.
References
Sulfadimethoxine N4-Acetate: A Comprehensive Technical Guide on its Role as a Primary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of N4-acetyl-sulfadimethoxine, the primary metabolite of the long-acting sulfonamide antibiotic, sulfadimethoxine. Sulfadimethoxine is subject to biotransformation, primarily through N4-acetylation, a critical pathway influencing its pharmacokinetic profile and overall disposition. This document details the metabolic fate of sulfadimethoxine, focusing on the formation, physicochemical properties, and analytical determination of its N4-acetyl derivative. Key experimental protocols for the analysis of sulfadimethoxine and its primary metabolite are provided, alongside quantitative data compiled from various studies. Visual representations of the metabolic pathway and a representative experimental workflow are included to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial and protozoal infections.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic behavior, which is significantly influenced by metabolic processes. The primary route of metabolism for sulfadimethoxine in most species is N4-acetylation, leading to the formation of N4-acetyl-sulfadimethoxine.[3][4] This metabolite generally exhibits different physicochemical and pharmacological properties compared to the parent drug, impacting its distribution, elimination, and potential for accumulation.[5] A thorough understanding of this metabolic pathway is crucial for optimizing dosing regimens, assessing drug safety, and developing new sulfonamide-based therapeutics.
Metabolism of Sulfadimethoxine
The biotransformation of sulfadimethoxine is a key determinant of its pharmacokinetic profile. In many animal species, with the notable exception of dogs who excrete the drug largely unchanged, sulfadimethoxine is metabolized in the liver.[6] The main metabolic reactions are N4-acetylation and N1-glucuronidation.[7]
N4-Acetylation: This is the principal metabolic pathway for sulfadimethoxine.[3][8] The enzyme N-acetyltransferase facilitates the transfer of an acetyl group from acetyl-CoA to the N4-amino group of the sulfanilamide moiety.[9] This reaction is reversible, with evidence of deacetylation occurring as well.[3] The extent of acetylation can vary depending on the animal species and individual genetic factors, leading to "fast" and "slow" acetylator phenotypes.[7]
N1-Glucuronidation: In addition to acetylation, sulfadimethoxine can also undergo conjugation with glucuronic acid at the N1-position of the pyrimidine ring.[7] This process, catalyzed by UDP-glucuronosyltransferases, increases the water solubility of the compound, facilitating its renal excretion. A double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, has also been identified.[7]
The metabolic fate of sulfadimethoxine significantly alters its properties. For instance, N1-glucuronidation leads to a substantial decrease in protein binding, whereas N4-acetylation does not significantly affect it.[7]
Metabolic Pathway of Sulfadimethoxine
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 3. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfadimethoxine-bucolome interaction in rabbits: role of N4-acetylsulfadimethoxine, a major metabolite of sulfadimethoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, metabolism, and renal excretion of sulfadimidine and its N4-acetyl and hydroxy metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
Pharmacokinetics of Sulfadimethoxine and its Metabolites: An In-depth Technical Guide
Introduction
Sulfadimethoxine is a long-acting sulfonamide antimicrobial widely utilized in veterinary medicine to treat a variety of infections, including those affecting the respiratory, enteric, and urinary tracts.[1] Its efficacy is rooted in the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the folic acid synthesis pathway of bacteria and some protozoa.[2][3] This targeted disruption halts microbial growth and replication, exerting a bacteriostatic effect.[1][2] A comprehensive understanding of the pharmacokinetics of sulfadimethoxine and its metabolites—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is paramount for optimizing dosage regimens and ensuring therapeutic success. Key characteristics, such as high plasma protein binding and significant species-dependent metabolic pathways, define its disposition in the body.[1][4] This guide provides a detailed examination of these pharmacokinetic properties, supported by quantitative data, experimental methodologies, and visual representations of its core metabolic and experimental processes.
Pharmacokinetic Profile
The pharmacokinetic profile of sulfadimethoxine is characterized by its prolonged half-life, which is largely attributable to its high degree of plasma protein binding and efficient renal reabsorption.[1] These properties allow for sustained therapeutic concentrations with comparatively low doses.
Absorption
Sulfadimethoxine is generally well-absorbed following oral administration, although bioavailability can vary between species.[5] For instance, the oral bioavailability in pigs is approximately 68%, while in dogs, it has been reported to be between 32.8% and 48.8%.[6][7][8] Factors such as fasting can increase the rate of absorption.[9]
Distribution
A defining feature of sulfadimethoxine is its extensive binding to plasma proteins, which can range from 30% to over 95% depending on plasma concentration and species.[1][7][10] This high affinity for proteins like albumin leads to higher and more sustained blood levels compared to other sulfonamides.[1] The drug distributes widely into body tissues, with concentrations being influenced by the drug's pKa and the pH of the specific tissue.[1] The volume of distribution (Vd) in pigs and cattle is relatively low, reported as 0.2-0.4 L/kg and 0.31 L/kg, respectively.[6][11][12] The protein binding can be saturable, leading to dose-dependent, non-linear pharmacokinetics in some species.[13][14][15]
Metabolism
The biotransformation of sulfadimethoxine is highly variable across species and primarily occurs in the liver.[1][4] The main metabolic pathways are N4-acetylation and N1-glucuronidation.[4][16]
-
N4-Acetylation: This pathway leads to the formation of N4-acetylsulfadimethoxine. It is the primary route of elimination in pigs, rabbits, and guinea pigs.[4][10][17] An acetylation-deacetylation equilibrium has been observed in pigs.[10]
-
N1-Glucuronidation: This is the major metabolic pathway in humans and rhesus monkeys, resulting in the formation of sulfadimethoxine N1-glucuronide.[4] In humans, a double conjugate, N4-acetylsulfadimethoxine-N1-glucuronide, is also formed.[16]
-
Other Minor Pathways: Small amounts of an N4-glucuronide have been found in the urine of several species, and an N4-sulphate metabolite has been identified in rats.[4]
Significant species differences exist. Dogs, for example, are unable to acetylate sulfonamides and excrete sulfadimethoxine largely unchanged in the urine.[1] In contrast, rats excrete the N1-glucuronide as the main metabolite in bile.[4]
Excretion
Sulfadimethoxine and its metabolites are eliminated from the body primarily through renal excretion, with a smaller portion undergoing biliary excretion.[1][4][18] In humans, approximately 50-60% of an oral dose is excreted in the urine.[16] The drug's high solubility at normal kidney pH, combined with its easy reabsorption in the renal tubules, contributes to its long elimination half-life.[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of sulfadimethoxine in various species after intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs
| Parameter | Intravenous Administration | Oral Administration | Source(s) |
|---|---|---|---|
| Dose | 25 mg/kg | 25 mg/kg | [6] |
| Elimination Half-life (t½) | 12.9 - 14.8 hours | ~13 hours | [6][12][19] |
| Area Under the Curve (AUC₀₋ᵢₙf) | 1280.3 µg·h/mL | Data not available | [6] |
| Clearance (CL) | 0.015 L/h/kg | Data not available | [6][19] |
| Volume of Distribution (Vd) | 0.2 - 0.4 L/kg | Data not available | [6][12] |
| Bioavailability (F) | - | 68% |[6] |
Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle
| Parameter | Intravenous Administration | Source(s) |
|---|---|---|
| Dose | ~55 mg/kg | [11] |
| Elimination Half-life (t½) | ~12.5 hours | [11] |
| Volume of Distribution (Vd) | 0.31 L/kg |[11] |
Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs
| Parameter | Intravenous Administration | Oral Administration | Source(s) |
|---|---|---|---|
| Dose | 55 mg/kg | 55 mg/kg | [7] |
| Elimination Half-life (t½) | 13.1 hours | Data not available | [1][7] |
| Total Body Clearance | 21.7 ml/kg/h | Data not available | [7] |
| Bioavailability (F) | - | 32.8% - 48.8% |[7][8] |
Table 4: Pharmacokinetic Parameters of Sulfadimethoxine in Humans
| Parameter | Oral Administration | Source(s) |
|---|---|---|
| Elimination Half-life (t½) | 27.8 ± 4.2 h (Fast Acetylators) | [16] |
| 36.3 ± 5.4 h (Slow Acetylators) | [16] |
| Protein Binding | >98% |[9] |
Key Metabolic Pathways of Sulfadimethoxine
The biotransformation of sulfadimethoxine varies significantly by species, primarily involving N4-acetylation and N1-glucuronidation. The following diagram illustrates these major metabolic conversions.
Experimental Protocols
In Vivo Pharmacokinetic Study Protocol
A representative experimental design to determine the pharmacokinetic profile of sulfadimethoxine is outlined below.[6] This protocol includes both intravenous and oral administration to assess parameters like clearance and bioavailability.
-
Animal Selection and Acclimatization: Healthy animals (e.g., pigs, cattle, dogs) of a specific age and weight range are selected. They are acclimatized to the study conditions for a period of at least one week, with free access to water and standard feed.
-
Catheterization: For serial blood sampling, a catheter is surgically implanted into a suitable vein (e.g., jugular vein) under local or general anesthesia prior to the study.
-
Drug Administration:
-
Blood Sampling: Blood samples (approx. 3-5 mL) are collected at predetermined time points. A typical schedule includes pre-dose (0 hours) and post-dose at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, and 48 hours.[6] Samples are collected in heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes) to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters.
The following diagram illustrates the typical workflow for such a study.
Bioanalytical Method for Quantification in Plasma
The quantification of sulfadimethoxine and its metabolites in plasma is typically achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[6][20]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes).
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.[6]
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Gradient Elution: A suitable gradient program is used to separate sulfadimethoxine and its metabolites from endogenous plasma components.
-
Flow Rate: Approximately 0.4 mL/min.[6]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for sulfadimethoxine and its metabolites.
-
Conclusion
The pharmacokinetic profile of sulfadimethoxine is complex, defined by its long-acting nature, high degree of plasma protein binding, and most notably, its profound species-dependent metabolism. While N4-acetylation is the dominant pathway in animals like pigs, N1-glucuronidation is the primary route in primates, and dogs exhibit minimal metabolism, excreting the parent drug largely unchanged.[1][4][10] These variations are critical for drug development professionals and researchers, as they directly impact the selection of appropriate animal models and the design of effective, species-specific dosing regimens. The detailed quantitative data and standardized protocols presented in this guide serve as a foundational resource for further research and clinical application of this important veterinary antimicrobial.
References
- 1. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]
- 4. Species differences in the metabolism of sulphadimethoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sulfadimethoxine.com [sulfadimethoxine.com]
- 6. benchchem.com [benchchem.com]
- 7. The bioavailability, dispostion kinetics and dosage of sulphadimethoxine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability, disposition kinetics and dosage of sulfadimethoxine in dogs--a correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. The role of plasma protein binding on the metabolism and renal excretion of sulphadimethoxine and its metabolite N4-acetylsulphadimethoxine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of sulphadimethoxine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of sulfadimethoxine and sulfamethoxazole in combination with trimethoprim after intravenous administration to healthy and pneumonic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The influence of protein binding on the pharmacokinetics of sulphadimethoxine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Disposition of sulfadimethoxine in swine: inclusion of protein binding factors in a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disposition of sulfadimethoxine in cattle: inclusion of protein binding factors in a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulfadimethoxine [Farm Animal] – OSU VMC Antimicrobial Use Guidelines [ohiostate.pressbooks.pub]
- 19. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tissue/fluid correlation study for the depletion of sulfadimethoxine in bovine kidney, liver, plasma, urine, and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfadimethoxine N4-Acetate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine N4-Acetate, also known as N4-Acetylsulfadimethoxine, is the primary metabolite of the long-acting sulfonamide antibiotic, Sulfadimethoxine.[1] Understanding the physicochemical properties, metabolic fate, and analytical determination of this compound is critical for pharmacokinetic studies, residue analysis in food-producing animals, and overall drug development and safety assessment. This technical guide provides an in-depth overview of this compound, including its chemical identity, analytical methodologies for its quantification, and its metabolic pathway.
Chemical Identity and Properties
CAS Number: 555-25-9[2][3][4][5]
Molecular Formula: C14H16N4O5S[2]
Molecular Weight: 352.37 g/mol [2][6]
IUPAC Name: N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide[7]
Synonyms: 4'-[(2,6-Dimethoxy-4-pyrimidinyl)sulfamoyl]acetanilide, N4-Acetyl-2,4-dimethoxy, N4-Acetylsulfadimethoxypyrimidine, Sulfadimethoxine EP Impurity B[6]
Chemical Structure
Caption: Chemical Structure of this compound.
Metabolic Pathway
Sulfadimethoxine is primarily metabolized in the liver via N4-acetylation to form this compound. This reaction is catalyzed by the N-acetyltransferase enzyme. The resulting metabolite can then undergo further biotransformation, including N1-glucuronidation.[2]
Caption: Metabolic conversion of Sulfadimethoxine.
Analytical Methodologies
The quantification of this compound in various biological matrices is crucial for pharmacokinetic and residue analysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) are the most common analytical techniques employed.
Quantitative Data Summary
| Parameter | HPLC-UV | LC/MS/MS |
| Linearity Range | 1.0 - 150 µg/mL[8] | 0.1 - 50 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.995[8] | > 0.99[8] |
| Lower Limit of Quantitation (LLOQ) | Plasma: 2 ng/mL, Urine: 100 ng/mL, Oral Fluid: 5 ng/mL, Kidney/Liver: 10 ng/g[3] | Not explicitly stated, but generally lower than HPLC-UV. |
| Recovery | Muscle: >91% (0.1-1.0 ppm spike)[9] | Plasma: 95%, Urine: 106%, Oral Fluid: 103%, Kidney: 111%, Liver: 115%[3] |
| Intra-assay Variation | < 10%[9] | Not explicitly stated. |
| Inter-assay Variation | Muscle: 11%, Plasma: 10%[9] | Plasma: 15%, Urine: 6%, Oral Fluid: 4%, Kidney: 6%, Liver: 9%[3] |
Experimental Protocols
Determination of Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues and Fluids by LC/MS/MS
This method provides a quantitative analysis of both sulfadimethoxine and its N4-acetyl metabolite in various bovine samples.[3]
Sample Preparation:
-
Plasma, Oral Fluid, Kidney, and Liver:
-
Homogenize tissue samples.
-
Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.[3]
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Urine:
-
Dilute the urine sample directly with a buffer before analysis.[3]
-
LC/MS/MS Conditions:
-
Liquid Chromatography: The specific column, mobile phase composition, and gradient are not detailed in the abstract but would typically involve a C18 reversed-phase column with a mobile phase consisting of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid (e.g., formic acid) to facilitate ionization.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for both sulfadimethoxine and N4-acetylsulfadimethoxine.
-
Internal Standard: A stable isotope-labeled internal standard, such as SDM-d(4), is used to ensure accuracy and precision.[3]
-
Simultaneous Extraction and Liquid Chromatographic (LC) Determination in Channel Catfish Muscle and Plasma
This method is designed for the rapid analysis of sulfadimethoxine and its N4-acetyl metabolite in fish tissues.[9]
Sample Preparation:
-
Muscle:
-
Utilize Matrix Solid-Phase Dispersion (MSPD) for extraction. This involves blending the tissue sample with a C18 sorbent.
-
The analytes are then eluted from the sorbent.
-
-
Plasma:
-
A modified MSPD procedure is used, where 100 µL of plasma is blended with 400 mg of C18 sorbent by vortex mixing in a disposable chromatographic column.[9]
-
LC Conditions:
-
Column: Microbore analytical column.[9]
-
Mobile Phase: Isocratic elution with a mixture of aqueous 0.017M phosphoric acid and acetonitrile.
-
Flow Rate: Not specified.
-
Detection: UV or Photodiode Array (PDA) detector.
-
Run Time: Approximately 12 minutes.[9]
Conclusion
This compound is a key metabolite in the disposition of the parent drug, Sulfadimethoxine. Robust and validated analytical methods, primarily HPLC and LC/MS/MS, are essential for its accurate quantification in biological matrices. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the study of sulfonamide antibiotics, aiding in the design and execution of pharmacokinetic, metabolism, and residue monitoring studies. The provided metabolic pathway visualization further clarifies the biotransformation of Sulfadimethoxine.
References
- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, N1-glucuronidation and N4-acetylation of sulfadimethoxine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. karger.com [karger.com]
- 7. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Sulfadimethoxine N4-Acetate in Plasma
These application notes provide a comprehensive guide for the quantitative analysis of Sulfadimethoxine N4-Acetate in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for pharmacokinetic studies, drug metabolism research, and residue analysis in drug development and veterinary medicine.
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic. Its primary metabolite, this compound, is a key analyte for understanding the drug's metabolism and clearance. Accurate quantification of this metabolite in plasma is essential for evaluating the pharmacokinetic profile of the parent drug. The LC-MS/MS method described herein offers high sensitivity and selectivity for reliable determination.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.
Materials:
-
Control plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Sulfadimethoxine-d4)[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[2]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[2]
-
The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography Conditions
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[2]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min[2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5-10 µL |
| Gradient Elution | A suitable gradient to separate the analyte from endogenous components. |
Mass Spectrometry Conditions
System: Triple quadrupole mass spectrometer.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM)[3] |
| Source Temperature | Dependent on instrument manufacturer's recommendations |
| Gas Flow Rates | Dependent on instrument manufacturer's recommendations |
| MRM Transitions | To be optimized for this compound and the internal standard. |
Method Validation
A comprehensive validation of the analytical method should be performed to ensure its reliability, reproducibility, and accuracy. Key validation parameters are outlined below.
Quantitative Data Summary
The following tables summarize typical validation results for the quantitative analysis of Sulfadimethoxine (SDM) and its N4-Acetyl metabolite (AcSDM) in plasma.
Table 1: Lower Limit of Quantitation (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) |
| Sulfadimethoxine (SDM) | Bovine Plasma | 2[1] |
| N4-Acetylsulfadimethoxine (AcSDM) | Bovine Plasma | 2[1] |
| Sulfadimethoxine (SDM) | Catfish Plasma | 33[4] |
| N4-Acetylsulfadimethoxine (AcSDM) | Catfish Plasma | 11[4] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Concentration Levels | Accuracy (%) | Precision (RSD %) |
| Sulfadimethoxine (SDM) | Bovine Plasma | 4 | 104[1] | 9[1] |
| N4-Acetylsulfadimethoxine (AcSDM) | Bovine Plasma | 4 | 95[1] | 15[1] |
| Sulfadimethoxine (SDM) | Catfish Plasma | Multiple | - | Intra-assay: <10, Inter-assay: 14[4] |
| N4-Acetylsulfadimethoxine (AcSDM) | Catfish Plasma | Multiple | - | Intra-assay: <10, Inter-assay: 10[4] |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Sulfadimethoxine (SDM) | Catfish Plasma | 67[4] |
Data Analysis and Interpretation
The concentration of this compound in the plasma samples is determined by constructing a calibration curve. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantitative determination of this compound in plasma. The protocol, including sample preparation and instrument conditions, along with the validation data, demonstrates the suitability of this method for various research and development applications. Proper method validation is critical to ensure the integrity and accuracy of the generated data.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction Protocol for Sulfadimethoxine N4-Acetate: An Application Note
Introduction
Sulfadimethoxine, a widely used sulfonamide antibiotic in veterinary medicine, is extensively metabolized in animals, with N4-acetylation being a primary metabolic pathway. The resulting metabolite, Sulfadimethoxine N4-Acetate, is a key analyte in pharmacokinetic, residue, and toxicology studies. Accurate quantification of this metabolite in complex biological matrices such as plasma, urine, and tissue is crucial for drug development and food safety monitoring. Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of analytes from these complex samples prior to chromatographic analysis.
This application note provides a detailed protocol for the solid-phase extraction of this compound from biological matrices using reversed-phase (C18) and polymeric (Hydrophilic-Lipophilic Balanced - HLB) SPE cartridges. The protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the sample preparation of Sulfadimethoxine and its N4-acetylated metabolite.
Physicochemical Properties
Understanding the physicochemical properties of Sulfadimethoxine and its N4-Acetate metabolite is essential for developing an effective SPE method.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | logP |
| Sulfadimethoxine | C₁₂H₁₄N₄O₄S | 310.33 | ~6.1 | 1.63[1] |
| This compound | C₁₄H₁₆N₄O₅S | 352.37 | Not available | Not available |
Experimental Protocols
This section details the materials, reagents, and step-by-step procedures for the solid-phase extraction of this compound. Two common types of SPE cartridges, C18 and a polymeric HLB, are described.
Materials and Reagents
-
SPE Cartridges:
-
Reversed-Phase: C18 (e.g., 500 mg, 6 mL)
-
Polymeric: Hydrophilic-Lipophilic Balanced (HLB) (e.g., 200 mg, 3 mL)[2]
-
-
Solvents (HPLC or LC-MS grade):
-
Methanol
-
Acetonitrile
-
Water
-
-
Reagents:
-
Formic acid
-
Ammonium hydroxide
-
Trifluoroacetic Acid (TFA)
-
-
Apparatus:
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Sample Pre-treatment
Proper sample pre-treatment is critical for efficient extraction and to prevent clogging of the SPE cartridge.
-
Plasma/Serum: Dilute the sample 1:1 (v/v) with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) or acidified water (e.g., 0.1% formic acid in water).[3] Centrifuge to pellet any precipitates.
-
Urine: Adjust the pH of the urine sample to approximately 4-5 with formic acid.[4] Dilute the sample 1:1 with water.
-
Tissue: Homogenize the tissue sample (e.g., 1 g) in an appropriate extraction solvent (e.g., 5 mL of acetonitrile/water 80:20 v/v). Centrifuge to separate the supernatant. Evaporate the organic solvent from the supernatant and reconstitute the residue in an aqueous solution before loading.
Protocol 1: Reversed-Phase SPE using C18 Cartridge
This protocol is suitable for the extraction of moderately polar to nonpolar compounds from aqueous matrices.
-
Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Follow with 5 mL of water. Do not allow the sorbent to go dry.[5]
-
-
Equilibration:
-
Pass 5 mL of acidified water (e.g., 0.1% formic acid or 0.1% TFA in water, pH < 3) through the cartridge.[5]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[6]
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[5]
-
A second wash with a non-polar solvent like hexane can be performed if lipids are a concern.
-
-
Drying:
-
Dry the cartridge under high vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis (e.g., LC-MS/MS).
-
Protocol 2: Polymeric SPE using HLB Cartridge
HLB cartridges offer a broader retention spectrum for a wide range of acidic, neutral, and basic compounds and are less prone to drying out.[2][6]
-
Conditioning:
-
Pass 3 mL of methanol through the HLB cartridge.
-
Follow with 3 mL of water.[8]
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of approximately 1-5 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.[9]
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for analysis.
-
Data Presentation
The following table summarizes quantitative data for the analysis of Sulfadimethoxine and its N4-Acetate metabolite from various studies.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL or ng/g) | Reference |
| Sulfadimethoxine | Bovine Plasma | C18 | 104 | 2 | [1] |
| This compound | Bovine Plasma | C18 | 95 | 2 | [1] |
| Sulfadimethoxine | Bovine Urine | - (Dilution) | 100 | 100 | [1] |
| This compound | Bovine Urine | - (Dilution) | 106 | 100 | [1] |
| Sulfadimethoxine | Bovine Oral Fluid | C18 | 103 | 5 | [1] |
| This compound | Bovine Oral Fluid | C18 | 103 | 5 | [1] |
| Sulfadimethoxine | Bovine Kidney | C18 | 101 | 10 | [1] |
| This compound | Bovine Kidney | C18 | 111 | 10 | [1] |
| Sulfadimethoxine | Bovine Liver | C18 | 99 | 10 | [1] |
| This compound | Bovine Liver | C18 | 115 | 10 | [1] |
| Sulfadimethoxine | Catfish Muscle | C18 (MSPD) | 79 | 26 | [11] |
| N-acetyl SDM | Catfish Muscle | C18 (MSPD) | - | 26 | [11] |
| Sulfadimethoxine | Catfish Plasma | C18 (MSPD) | 67 | 33 | [11] |
| N-acetyl SDM | Catfish Plasma | C18 (MSPD) | - | 11 | [11] |
Visualizations
The following diagram illustrates the general experimental workflow for the solid-phase extraction of this compound.
Caption: General workflow for solid-phase extraction.
Conclusion
The described solid-phase extraction protocols using both C18 and HLB cartridges provide effective and reliable methods for the extraction of this compound from various biological matrices. The choice of sorbent and the specific parameters of the protocol can be optimized depending on the sample matrix and the required sensitivity of the subsequent analytical method. The provided quantitative data demonstrates the high accuracy and low limits of quantitation achievable with these methods, making them suitable for a wide range of research and regulatory applications.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. benchchem.com [benchchem.com]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deuterated Sulfadimethoxine N4-Acetate as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout sample preparation and analysis.[1] This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.[3][4]
This document provides detailed application notes and protocols for the utilization of deuterated Sulfadimethoxine N4-Acetate as an internal standard for the quantitative analysis of Sulfadimethoxine and its primary metabolite, N4-acetylsulfadimethoxine, in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
The methodology is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of deuterated this compound is added to the unknown sample prior to any sample preparation steps. The deuterated standard undergoes the exact same procedures as the endogenous analyte. Any loss of analyte during extraction or variations in ionization efficiency will be mirrored by the internal standard.[1] Consequently, the ratio of the signal from the analyte to the signal from the internal standard remains constant, allowing for precise and accurate quantification.[4]
Experimental Protocols
The following protocols are provided as a comprehensive guide and can be adapted based on the specific biological matrix and available instrumentation.
Materials and Reagents
-
Analytes:
-
Sulfadimethoxine (analytical standard)
-
This compound (analytical standard)
-
-
Internal Standard:
-
Deuterated this compound (e.g., this compound-d3)
-
-
Solvents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Sample Preparation:
-
Control plasma, urine, or tissue homogenate (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Sulfadimethoxine, this compound, and deuterated this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Sulfadimethoxine and this compound stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards. The concentration range should encompass the expected analyte concentrations in the samples.
-
Internal Standard Working Solution: Dilute the deuterated this compound stock solution in 50:50 acetonitrile:water to a fixed concentration (e.g., 100 ng/mL).
Sample Preparation
Two common sample preparation techniques are described below. The choice of method will depend on the complexity of the matrix and the required sensitivity.
Protocol A: Protein Precipitation (for Plasma or Urine)
-
Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol B: Solid Phase Extraction (for Tissue Homogenates)
-
To 1 g of homogenized tissue, add the internal standard working solution.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable buffer for loading onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with water and a low percentage of organic solvent to remove interferences.
-
Elute the analytes and internal standard with methanol or acetonitrile.
-
Evaporate the eluent and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| LC Parameters | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then return to initial conditions for equilibration. |
| MS/MS Parameters | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
The specific MRM transitions for deuterated this compound must be determined empirically by infusing a standard solution into the mass spectrometer. The precursor ion will be the [M+H]+ of the deuterated compound. The product ions will be characteristic fragments.
For the non-labeled analytes, typical transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxine | 311.1 | 156.0 (Quantifier) | 20 |
| 92.1 (Qualifier) | 36 | ||
| This compound | 353.1 | 156.0 | To be optimized |
Data Presentation
The following table summarizes the expected quantitative performance of a validated method for the determination of Sulfadimethoxine (SDM) and its N4-acetyl metabolite (AcSDM) using a deuterated internal standard in various bovine matrices. This data is adapted from a study by Li et al. (2009) which utilized a deuterated internal standard for robust quantification.[5]
| Matrix | Analyte | Accuracy (%) | Standard Deviation (%) |
| Plasma | SDM | 104 | 9 |
| AcSDM | 95 | 15 | |
| Urine | SDM | 100 | 5 |
| AcSDM | 106 | 6 | |
| Oral Fluid | SDM | 103 | 4 |
| AcSDM | 103 | 4 | |
| Kidney | SDM | 101 | 7 |
| AcSDM | 111 | 6 | |
| Liver | SDM | 99 | 11 |
| AcSDM | 115 | 9 |
Mandatory Visualizations
Caption: Experimental workflow for quantitative analysis.
Caption: Principle of internal standard correction.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Sample Preparation of Sulfadimethoxine and its Metabolites in Milk
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in dairy cattle. The presence of its residues and metabolites, such as N4-acetyl-sulfadimethoxine, in milk is a significant concern for consumer safety and regulatory compliance. The complex matrix of milk, rich in proteins and fats, presents a challenge for the accurate quantification of these residues. Effective sample preparation is therefore a critical step to remove interferences and concentrate the analytes of interest prior to chromatographic analysis.
This document provides detailed protocols for three common and effective sample preparation techniques for the analysis of sulfadimethoxine and its N4-acetyl metabolite in milk: Protein Precipitation, Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexane (all LC-MS grade or equivalent)
-
Acids and Bases: Formic acid, Acetic acid, Ammonium hydroxide
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium acetate (NaOAc)
-
SPE Sorbents: C18, Polymeric Strong Cation Exchange (SCX) cartridges
-
QuEChERS Sorbents: Primary secondary amine (PSA), C18, Z-Sep+
-
Reagent Water: Deionized or Milli-Q water
-
Standards: Certified reference standards of sulfadimethoxine and N4-acetyl-sulfadimethoxine
-
Equipment: Centrifuge, vortex mixer, solvent evaporator (e.g., nitrogen stream), pH meter, analytical balance, volumetric flasks, pipettes, and syringes with filters (e.g., 0.22 µm).
Experimental Workflow
The overall experimental workflow for the analysis of sulfadimethoxine and its metabolites in milk is depicted below.
Experimental Protocols
Protocol 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput screening. It primarily involves the precipitation of proteins using an organic solvent.
-
Sample Aliquoting: Pipette 1.0 mL of a homogenized milk sample into a 15 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 5.0 mL of acidified acetonitrile (e.g., with 1% acetic acid) to the tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 1.0 mL of a suitable solvent mixture (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[1]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough clean-up than protein precipitation, resulting in a cleaner extract and potentially lower detection limits. This protocol utilizes a C18 SPE cartridge. A similar approach can be used for the analysis of both sulfadimethoxine and its N4-acetyl metabolite.[2]
-
Protein Precipitation:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a streamlined approach that combines extraction and clean-up in a few simple steps. It is highly effective for multi-residue analysis.
-
Sample Extraction:
-
Place a 10 mL aliquot of a homogenized milk sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (containing 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 6 g of anhydrous MgSO₄ and 1.5 g of NaOAc).[4]
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation:
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Sample for Analysis:
-
Take an aliquot of the final supernatant for direct injection or after appropriate dilution with the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods for the analysis of sulfadimethoxine. Data for the N4-acetyl metabolite is less commonly reported for milk but can be expected to have similar recovery characteristics with appropriate method optimization.
| Analyte | Sample Preparation Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Sulfadimethoxine | Liquid-Liquid Extraction | 91 - 114 | - | - | [5] |
| Sulfadimethoxine | Solid-Phase Extraction (SPE) | 73 - 99 | 0.2 - 2.0 (ng/mL) | - | [3] |
| Sulfadimethoxine | Magnetic SPE | 75.9 - 92.3 | 3.3 | - | [6] |
| Sulfadimethoxine | Protein Precipitation | ≥ 93 | - | 5 | [1] |
| Sulfadimethoxine | QuEChERS | > 60 | - | 0.1 - 5 | |
| N4-acetyl-sulfadimethoxine | Solid-Phase Extraction (SPE) | 95 (in plasma) | - | 2 (ng/mL in plasma) | [2] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Note that LOD/LOQ values can be influenced by the sensitivity of the analytical instrument.
Signaling Pathways and Logical Relationships
The logical relationship between the sample preparation steps and the final analytical outcome is crucial for obtaining reliable results. The following diagram illustrates this relationship.
Conclusion
The choice of sample preparation method for sulfadimethoxine and its metabolites in milk depends on the specific requirements of the analysis, such as required detection limits, sample throughput, and available instrumentation. Protein precipitation offers a rapid screening approach, while SPE and QuEChERS provide more comprehensive clean-up for sensitive and robust quantification. The protocols provided herein serve as a detailed guide for researchers and scientists to effectively prepare milk samples for the analysis of these important veterinary drug residues.
References
- 1. sciex.com [sciex.com]
- 2. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Rapid sample preparation methods for analysis of residues of sulfamethazine and its N4-acetyl and desamino metabolites in swine tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometric Analysis of Sulfadimethoxine N4-Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of Sulfadimethoxine N4-Acetate, the primary metabolite of the sulfonamide antibiotic sulfadimethoxine, using high-resolution mass spectrometry (HRMS). Detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation are presented. This application note is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and regulatory science.
Introduction
Sulfadimethoxine is a widely used sulfonamide antibiotic in veterinary medicine. Its metabolism primarily involves N4-acetylation, leading to the formation of this compound. Monitoring the levels of both the parent drug and its metabolite is crucial for understanding its pharmacokinetic profile, ensuring food safety, and assessing potential environmental impact. High-resolution mass spectrometry offers unparalleled selectivity and sensitivity for the accurate quantification and structural confirmation of such metabolites in complex biological matrices.
Experimental Protocols
Standard and Sample Preparation
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of this compound and a suitable internal standard (e.g., Sulfadimethoxine-d4 N4-Acetate) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store stock solutions at 4°C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.
Sample Preparation (Plasma/Serum): Protein Precipitation
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-HRMS analysis. For enhanced cleanliness, the supernatant can be passed through a 0.22 µm syringe filter.
Sample Preparation (Tissue): QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.
-
Add a suitable internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
An aliquot of the supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents before LC-HRMS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
High-Resolution Mass Spectrometry
-
Instrument: A Q-TOF or Orbitrap mass spectrometer is suitable for this application.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan with data-dependent MS/MS (dd-MS2) or All Ions Fragmentation (AIF).
-
Mass Resolution: > 20,000 FWHM.
-
Collision Energy: A ramped collision energy should be optimized to obtain informative fragment ions.
Data Presentation
Table 1: High-Resolution Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Analyte | This compound |
| Molecular Formula | C14H16N4O5S |
| Exact Mass | 352.0841 Da[1] |
| Adduct | [M+H]+ |
| m/z of Precursor Ion | 353.0914 |
| Key Fragment Ions (m/z) | 198.0481, 156.0114, 108.0212, 92.0263 |
Table 2: Quantitative Performance Data (Example)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| LLOQ (in plasma) | 2 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Mass Accuracy | < 5 ppm |
Visualizations
Experimental workflow for the analysis of this compound.
Proposed fragmentation pathway of this compound.
References
Application Note: QuEChERS Method for Sulfonamide Residue Analysis in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections and as growth promoters in livestock.[1] The extensive use of these drugs can lead to the presence of their residues in edible animal tissues, posing potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1][2] To ensure food safety, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food products.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and efficient sample preparation technique for the multi-residue analysis of veterinary drugs in complex matrices like animal tissue.[3][4] This application note provides a detailed protocol for the extraction and cleanup of sulfonamide residues from various tissue samples using a modified QuEChERS approach, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details a generalized QuEChERS protocol for the analysis of sulfonamide residues in animal tissues, based on common methodologies such as the AOAC Official Method 2007.01.[1][5] Modifications may be required depending on the specific tissue matrix and target sulfonamides.
Reagents and Materials
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.
-
Acids: Formic acid (FA) and Acetic acid (HOAc).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, sodium hydrogen citrate sesquihydrate.[6]
-
dSPE Sorbents: Primary Secondary Amine (PSA), C18 sorbent.
-
Standards: Analytical standards of target sulfonamides and a suitable internal standard (e.g., a deuterated analog).[7]
-
Equipment: Homogenizer, centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system.
Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion (e.g., 2-15 g) of the tissue sample (muscle, liver, kidney) and homogenize it until a uniform paste is achieved.[1][5]
-
Spiking: For recovery studies, spike the homogenized sample with a standard solution of sulfonamides and the internal standard.
-
Extraction:
-
Place the homogenized sample (e.g., 2 g) into a 50 mL centrifuge tube.[8]
-
Add 10 mL of 1% acetic acid in acetonitrile.[1]
-
Add the QuEChERS extraction salts (e.g., AOAC blend: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g sodium hydrogen citrate sesquihydrate). The use of anhydrous MgSO₄ and NaCl aids in the salting-out process to separate the acetonitrile layer.[4]
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
-
Centrifugation: Centrifuge the tube at ≥4000 r/min for 5-10 minutes.[8][9] This will result in the separation of the sample into a top organic (acetonitrile) layer containing the sulfonamides and a bottom aqueous/solid layer.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Supernatant Transfer: Carefully transfer a portion (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube.[8]
-
Cleanup Sorbents: The dSPE tube should contain anhydrous MgSO₄ (to remove residual water) and PSA (to remove interferences like fatty acids and sugars).[10] For fatty tissues, C18 sorbent can be added to remove lipids.[11] A common composition is 900 mg MgSO₄ and 150 mg PSA.
-
Vortex and Centrifuge: Vortex the dSPE tube for 1 minute to facilitate the cleanup process, then centrifuge at ≥4000 r/min for 5 minutes.[8][9]
Final Sample Preparation for LC-MS/MS Analysis
-
Evaporation and Reconstitution: Transfer an aliquot of the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[12]
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., a mixture of acetonitrile and 0.1% formic acid solution).[12]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Analysis is typically performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[12]
-
LC Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18) is commonly used for separation.[1][12]
-
Mobile Phase: A gradient elution with a binary system, such as 0.1% formic acid in water (A) and acetonitrile (B), is typical.[12]
-
Ionization: Electrospray ionization (ESI) in positive mode is generally selected for sulfonamides.[6]
-
Quantification: Quantification is carried out using matrix-matched calibration curves to compensate for matrix effects, which can suppress or enhance the analyte signal.[10][13]
Data Presentation
The following tables summarize the performance data of the QuEChERS method for sulfonamide analysis in various tissue types from different studies.
Table 1: Recovery and Precision Data for Sulfonamides in Various Tissues
| Sulfonamide | Tissue Type | Fortification Level (ng/g or µg/kg) | Recovery (%) | RSD (%) | Reference |
| Various (9) | Chicken Muscle | 50, 100, 150 ng/g | 76.8 - 95.2 | 1.5 - 4.7 | [1] |
| Various (9) | Beef, Pork, Chicken | Not Specified | 74.0 - 100.3 | 0.4 - 10.5 | [11] |
| Various (>20) | Pork (Muscle, Kidney) | Not Specified | 70 - 120 | Not Specified | [6] |
| Various (>20) | Pork (Liver) | Not Specified | > 50 | Not Specified | [6] |
| Various (>20) | Beef (Kidney) | Not Specified | 70 - 120 | Not Specified | [6] |
| Various (>20) | Beef (Muscle) | Not Specified | 70 - 120 (for 16 SAs) | Not Specified | [6] |
| Various (>20) | Sheep (Muscle, Kidney) | Not Specified | 70 - 100 | Not Specified | [6] |
| Various (10) | Animal & Fish Tissues | Not Specified | 80 - 113 | Not Specified | [12] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Various Tissues
| Tissue Type | LOD Range (ng/g or µg/kg) | LOQ Range (ng/g or µg/kg) | Reference |
| Beef, Pork, Chicken | 0.01 - 0.03 ng/g | Not Specified | [11] |
| Beef Tripe, Pig Liver | 0.02 - 0.04 ng/g | Not Specified | [11] |
| Chicken Muscle | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g | [1] |
| Sheep, Pork, Beef, Chicken, Dromedary | 0.5 - 14.5 µg/kg | 1.8 - 48.4 µg/kg | [10][14] |
| Tilapia Fillet | 1 ng/g | 5 ng/g | [9] |
Workflow Visualization
The following diagram illustrates the key steps in the QuEChERS workflow for sulfonamide analysis in tissue.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
- 4. Simultaneous Determination of Sulfonamides, Trimethoprim, Ormethoprim and Dapsone in Livestock Products by LC-MS/MS with QuEChERS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 5. chromtech.com.au [chromtech.com.au]
- 6. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. specartridge.com [specartridge.com]
- 9. Multiresidue Method for Quantification of Sulfonamides and Trimethoprim in Tilapia Fillet by Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry Using QuEChERS for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of matrix effects for pesticide residue analysis by QuEChERs coupled with UHPLC-MS/MS in complex herbal matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Liquid Chromatographic Separation of Sulfadimethoxine and its N4-Acetate Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of sulfadimethoxine (SDM) and its primary metabolite, N4-acetylsulfadimethoxine (N4-acetyl SDM), using high-performance liquid chromatography (HPLC). The following sections offer a compilation of various chromatographic parameters, a generalized experimental protocol, and a visual representation of the analytical workflow.
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine. Its primary route of metabolism involves N4-acetylation, resulting in the formation of N4-acetylsulfadimethoxine. The effective monitoring of both the parent drug and its metabolite in biological matrices is crucial for pharmacokinetic, residue, and drug metabolism studies. Liquid chromatography, particularly reversed-phase HPLC, is the predominant analytical technique for this purpose.
Liquid Chromatography Parameters
A variety of HPLC methods have been successfully employed for the separation of sulfadimethoxine and N4-acetylsulfadimethoxine. The choice of stationary and mobile phases can be adapted based on the sample matrix and the desired analytical outcome. A summary of key chromatographic parameters from various studies is presented below.
Table 1: HPLC Parameters for the Separation of Sulfadimethoxine and N4-Acetylsulfadimethoxine
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase (Column) | C18 | C4 (Mightysil® RP-4GP) | Polyethylene glycol reversed-phase | HISEP shielded hydrophobic phase |
| Mobile Phase | Acetonitrile / 0.017M Phosphoric Acid | Acetonitrile / N,N-dimethylformamide / 4% Acetic Acid | 0.001 mol L−1 Sodium Acetate | Ethanol / 0.3% Acetic Acid |
| Mobile Phase Ratio | 29:71 (for muscle) and 27:73 (for plasma)[1] | 12:5:83 (v/v/v)[2] | Isocratic | Isocratic |
| Detection Wavelength | Not Specified | Photodiode Array[2] | Photodiode Array[3] | Photodiode Array[4] |
| Sample Matrix | Catfish Muscle and Plasma[1] | Chicken Tissues[2] | Chicken Plasma[3] | Eggs[4] |
Table 2: Quantitative Performance Data
| Parameter | Method 1 (Catfish Muscle) | Method 1 (Catfish Plasma) | Method 2 (Chicken Tissues) | Method 3 (Chicken Plasma) | Method 4 (Eggs) |
| Recovery (Sulfadimethoxine) | 79%[1] | 67%[1] | > 80.1% | >78%[3] | >91%[4] |
| Recovery (N4-Acetyl SDM) | Not Specified | Not Specified | Not Specified | >78%[3] | >91%[4] |
| Limit of Detection (LOD) - SDM | 26 ng/g[1] | 33 ng/mL[1] | 0.05 ppm | ≤0.09 μg mL−1[3] | Not Specified |
| Limit of Detection (LOD) - N4-Acetyl SDM | 26 ng/g[1] | 11 ng/mL[1] | 0.05 ppm | ≤0.09 μg mL−1[3] | Not Specified |
Experimental Protocol: A Generalized HPLC Method
This protocol provides a general procedure for the separation of sulfadimethoxine and N4-acetylsulfadimethoxine. It is recommended to optimize the parameters for specific instrumentation and sample matrices.
3.1. Materials and Reagents
-
Sulfadimethoxine and N4-acetylsulfadimethoxine reference standards
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid, acetic acid, or sodium acetate (for mobile phase preparation)
-
Sample extraction solvents (e.g., acetonitrile, ethyl acetate)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup, if required[5]
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
3.3. Standard Solution Preparation
-
Prepare individual stock solutions of sulfadimethoxine and N4-acetylsulfadimethoxine (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
3.4. Sample Preparation
The sample preparation method will vary depending on the matrix. A general solid-phase extraction (SPE) procedure for plasma is outlined below.
-
Precondition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
For some matrices like urine, a simple dilution with a buffer may be sufficient before injection.[5]
3.5. Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water). The ratio should be optimized for best separation, starting with a ratio around 30:70 (v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3.6. Analysis
Inject the prepared standards and samples into the HPLC system. Identify the peaks of sulfadimethoxine and N4-acetylsulfadimethoxine based on the retention times of the standards. Quantify the analytes by comparing the peak areas of the samples with the calibration curve generated from the standard solutions.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of sulfadimethoxine and its N4-acetate metabolite.
Caption: Workflow for HPLC analysis of sulfadimethoxine.
References
- 1. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Liquid Chromatographic Determination of Sulfamonomethoxine, Sulfadimethoxine, and their N4-Acetyl Metabolites in Chicken Plasma | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Determination of Sulfadimethoxine Residues in Skunk Serum by HPLC" by Thomas M. Primus, Susan M. Jojola et al. [digitalcommons.unl.edu]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application of Sulfadimethoxine N4-Acetate in Veterinary Drug Residue Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine, a widely used sulfonamide antibiotic in veterinary medicine, is employed for the treatment and prevention of bacterial infections in livestock, poultry, and aquatic animals. Its primary metabolite, N4-acetylsulfadimethoxine, is a key indicator of its use. Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for sulfadimethoxine in various animal-derived food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring its residues and ensuring compliance with these regulations.
This document provides detailed application notes and experimental protocols for the determination of Sulfadimethoxine and its N4-Acetate metabolite in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of Sulfadimethoxine (SDM) and its N4-Acetate metabolite (AcSDM) in various animal tissues. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Recovery | 85-115% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.1 - 2 ng/g |
| Limit of Quantification (LOQ) | 0.25 - 10 ng/g |
Table 2: Lower Limit of Quantitation (LLOQ) and Accuracy in Bovine Matrices
| Matrix | Analyte | LLOQ | Accuracy (%) | Standard Deviation (%) |
| Plasma | SDM | 2 ng/mL | 104 | 9 |
| AcSDM | 2 ng/mL | 95 | 15 | |
| Urine | SDM | 100 ng/mL | 100 | 5 |
| AcSDM | 100 ng/mL | 106 | 6 | |
| Oral Fluid | SDM | 5 ng/mL | 103 | 4 |
| AcSDM | 5 ng/mL | 103 | 4 | |
| Kidney | SDM | 10 ng/g | 101 | 7 |
| AcSDM | 10 ng/g | 111 | 6 | |
| Liver | SDM | 10 ng/g | 99 | 11 |
| AcSDM | 10 ng/g | 115 | 9 |
Experimental Protocols
This section details a comprehensive protocol for the extraction and analysis of Sulfadimethoxine and Sulfadimethoxine N4-Acetate from animal tissues.
Materials and Reagents
-
Sulfadimethoxine analytical standard
-
This compound analytical standard
-
Sulfadimethoxine-d4 (or other suitable internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate (EA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Formic acid (FA), ≥98%
-
Ammonium acetate
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)
-
Sodium sulfate, anhydrous
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible results.
Workflow for Sample Preparation
Caption: Workflow of the sample preparation process.
Detailed Protocol:
-
Homogenization: Weigh 2.0 g of the homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of internal standard solution (e.g., Sulfadimethoxine-d4) to each sample, standard, and blank.
-
Extraction: Add 10 mL of acetonitrile to the tube. Vortex for 2 minutes and then shake vigorously for 10 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Defatting (for fatty tissues): Add 5 mL of n-hexane to the supernatant, vortex for 1 minute, and centrifuge at 3,000 rpm for 5 minutes. Discard the upper n-hexane layer.
-
Solid Phase Extraction (SPE) Cleanup:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Loading: Load the extracted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Logical Relationship for LC-MS/MS Analysis
Caption: Key components of the LC-MS/MS system.
Typical LC-MS/MS Conditions:
-
LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfadimethoxine | 311.1 | 156.0 |
| This compound | 353.1 | 198.0 |
| Sulfadimethoxine-d4 (IS) | 315.1 | 160.0 |
Note: MRM transitions should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of Sulfadimethoxine and its N4-Acetate metabolite in the samples by interpolating their peak area ratios from the calibration curve. The use of an isotopically labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.
Method Validation
The analytical method should be validated according to international guidelines (e.g., VICH, FDA) to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy (Recovery): The closeness of the measured value to the true value.
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
-
Analyte Stability: The stability of the analytes in the matrix under specific storage and processing conditions.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of Sulfadimethoxine and its N4-Acetate metabolite in various animal-derived tissues. Adherence to the detailed protocols and proper method validation will ensure the generation of high-quality, reliable data for regulatory compliance and food safety assessment.
Application Note and Protocol: Synthesis of Sulfadimethoxine N4-Acetate Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of the Sulfadimethoxine N4-Acetate reference standard. N4-acetylsulfadimethoxine is the primary metabolite of the sulfonamide antibiotic, Sulfadimethoxine.[1][2] The availability of a pure reference standard is crucial for pharmacokinetic studies, metabolism research, and as an impurity standard in the quality control of the parent drug. The protocol herein describes a robust and efficient N-acetylation of Sulfadimethoxine using acetic anhydride. This application note includes a detailed experimental protocol, a summary of chemical and physical properties, and visual diagrams of the reaction pathway and experimental workflow.
Chemical and Physical Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference.
| Property | Sulfadimethoxine (Starting Material) | This compound (Product) |
| IUPAC Name | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]acetamide[3] |
| Molecular Formula | C₁₂H₁₄N₄O₄S | C₁₄H₁₆N₄O₅S[3] |
| Molecular Weight | 310.33 g/mol | 352.37 g/mol [3] |
| CAS Number | 122-11-2 | 555-25-9[2] |
| Appearance | White or slightly yellow-white crystalline powder | Off-white powder[4] |
| Solubility | Soluble in acetone, slightly soluble in ethanol | Soluble in chloroform[4] |
| Storage Conditions | Room Temperature | -20°C, protect from light and moisture[2] |
Synthesis of this compound
Principle
The synthesis involves the selective N-acetylation of the primary aromatic amine (N4 position) of Sulfadimethoxine. This is achieved by reacting Sulfadimethoxine with acetic anhydride in the presence of pyridine. Pyridine acts as both a solvent and a base, catalyzing the reaction and neutralizing the acetic acid byproduct.[5]
Reaction Pathway
Caption: Chemical synthesis of this compound.
Experimental Protocol
Materials and Reagents:
-
Sulfadimethoxine (FW: 310.33 g/mol )
-
Pyridine, anhydrous
-
Acetic anhydride (FW: 102.09 g/mol )
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Sulfadimethoxine (1.0 eq.) in anhydrous pyridine (5-10 mL per mmol of Sulfadimethoxine) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acetic Anhydride: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 eq.) to the stirred solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of methanol to consume any excess acetic anhydride.
-
Solvent Removal: Remove the pyridine and methanol by co-evaporation with toluene under reduced pressure using a rotary evaporator.[5]
-
Work-up: Dissolve the resulting residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography or recrystallization to obtain the final reference standard of high purity.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound reference standard should be confirmed using appropriate analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Melting Point Analysis: As an indicator of purity.
The obtained data should be compared with available literature or database information to confirm the identity and purity of the synthesized reference standard.
References
- 1. N-(4-(((4,6-Dimethoxy-2-pyrimidinyl)amino)sulfonyl)phenyl)acetamide | C14H16N4O5S | CID 168167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemodex.com [chemodex.com]
- 3. PubChemLite - N(4)-acetylsulfadimethoxine (C14H16N4O5S) [pubchemlite.lcsb.uni.lu]
- 4. adipogen.com [adipogen.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Sulfadimethoxine and its N4-Acetate Metabolite
Welcome to the technical support center for the analysis of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize matrix effects and ensure accurate, reliable results in your bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my analysis of Sulfadimethoxine and its N4-Acetate?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue).[1] These effects, primarily ion suppression or enhancement, can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[2][3] For Sulfadimethoxine and its more polar metabolite, N4-Acetate, phospholipids from plasma or other complex sample components can be a major source of matrix effects.[4]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[5][6]
-
Post-Column Infusion: This provides a qualitative assessment by infusing a constant flow of the analyte and internal standard into the mass spectrometer after the analytical column.[6][7] Injection of a blank, extracted matrix sample will show a dip or rise in the baseline signal at retention times where matrix components elute and cause ion suppression or enhancement, respectively.[7]
-
Post-Extraction Spike: This method offers a quantitative measure. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression (<1) or enhancement (>1).[1]
Q3: What is a suitable internal standard (IS) for the analysis of Sulfadimethoxine and this compound?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Sulfadimethoxine-d4.[8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation.[9] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used, but it may not compensate for matrix effects as effectively.
Troubleshooting Guide
Issue 1: Poor peak shape and/or low analyte response.
This issue is often a primary indicator of significant ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate removal of matrix components is a common cause of ion suppression.[10] Protein precipitation (PPT) is a simple but often less effective method for removing phospholipids.[11] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4]
-
Optimize Chromatography: Co-elution of the analytes with matrix components can be resolved by modifying the chromatographic conditions.
-
Increase Gradient Time: A longer, shallower gradient can improve the separation between the analytes and interfering matrix components.
-
Adjust Mobile Phase pH: Altering the pH of the mobile phase can change the retention of both the analytes and interfering compounds, potentially resolving them.[11]
-
Consider a Different Column: A column with a different stationary phase chemistry may offer better selectivity.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[7][12]
Issue 2: High variability in results between samples.
Inconsistent matrix effects across different sample lots can lead to poor precision and accuracy.
Troubleshooting Steps:
-
Implement a More Robust Sample Cleanup: Solid-phase extraction (SPE) is highly effective at removing a broad range of interferences and can lead to more consistent results.[11][13] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[11]
-
Use a Stable Isotope-Labeled Internal Standard: As mentioned in the FAQs, a SIL-IS is the best way to compensate for sample-to-sample variations in matrix effects.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[10]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific matrix. A C18 SPE cartridge is often suitable for the extraction of Sulfadimethoxine and its N4-Acetate metabolite from plasma and tissue homogenates.[8]
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the equilibration buffer (e.g., 0.1% formic acid in water).
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with equilibration buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Protocol 2: LC-MS/MS Parameters
The following are typical starting parameters for the analysis of Sulfadimethoxine and this compound. Optimization will be required for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Sulfadimethoxine: Optimize for your instrument this compound: Optimize for your instrument Sulfadimethoxine-d4 (IS): Optimize for your instrument |
Data Summary
The following table summarizes typical performance data for a validated LC-MS/MS method for Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) in various bovine matrices.[8]
| Matrix | Analyte | LLOQ (ng/mL or ng/g) | Accuracy (%) | Precision (%RSD) |
| Plasma | SDM | 2 | 104 | 9 |
| AcSDM | 2 | 95 | 15 | |
| Urine | SDM | 100 | 100 | 5 |
| AcSDM | 100 | 106 | 6 | |
| Oral Fluid | SDM | 5 | 103 | 4 |
| AcSDM | 5 | 103 | 4 | |
| Kidney | SDM | 10 | 101 | 7 |
| AcSDM | 10 | 111 | 6 | |
| Liver | SDM | 10 | 99 | 11 |
| AcSDM | 10 | 115 | 9 |
Visualizations
Caption: Troubleshooting decision tree for matrix effects.
Caption: Solid-Phase Extraction (SPE) experimental workflow.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of Sulfonamide Metabolites During SPE
Welcome to our technical support center. This guide is designed to help you troubleshoot and resolve issues of low recovery of sulfonamide metabolites during Solid Phase Extraction (SPE). Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in optimizing your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery for sulfonamide metabolites during SPE?
Low recovery of sulfonamide metabolites during SPE can be attributed to several factors throughout the extraction process. The most common issues include:
-
Analyte Breakthrough: The metabolites may not be retained on the SPE sorbent during sample loading.[1][2]
-
Analyte Loss During Washing: The wash solvent may be too strong, causing the metabolites to be eluted along with interferences.[1][2][3]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the metabolites completely from the sorbent.[1][4]
-
Improper Sample pH: The pH of the sample can significantly affect the ionization state of sulfonamide metabolites, influencing their retention on the sorbent.[3][5]
-
Incorrect Sorbent Selection: The chosen SPE sorbent may not have the appropriate chemistry for retaining the target metabolites.[6][7]
-
Suboptimal Flow Rate: A flow rate that is too high during sample loading can prevent efficient interaction between the analytes and the sorbent, while a rate that is too slow during elution may lead to incomplete recovery.[7][8]
Q2: How does the pH of my sample affect the recovery of sulfonamide metabolites?
The pH of the sample is a critical factor because sulfonamides are ionizable compounds.[5] They possess both a basic amine group and an acidic sulfonamide group.[5] Adjusting the sample pH can alter the charge of the metabolite, which in turn affects its interaction with the SPE sorbent. For reversed-phase SPE, a pH that suppresses the ionization of the metabolites is generally preferred to enhance retention. Conversely, for ion-exchange SPE, a pH that ensures the metabolites are charged is necessary for retention.[6]
Q3: What type of SPE sorbent is best for sulfonamide metabolites?
The choice of sorbent depends on the specific properties of the sulfonamide metabolites and the sample matrix. Some commonly used sorbents include:
-
Hydrophilic-Lipophilic Balanced (HLB) Sorbents: These are often recommended for a broad range of sulfonamides due to their ability to retain both polar and nonpolar compounds.[9][10]
-
C18 (Octadecyl-bonded silica): A common reversed-phase sorbent suitable for retaining nonpolar to moderately polar compounds.[7]
-
Mixed-Mode Sorbents: These combine reversed-phase and ion-exchange functionalities and can offer high selectivity for cleaner extracts.[6]
Troubleshooting Guide: Low Recovery
If you are experiencing low recovery of your sulfonamide metabolites, follow this step-by-step troubleshooting guide.
Step 1: Identify the Source of Analyte Loss
To pinpoint where the loss of analyte is occurring, it is essential to analyze the fractions from each step of the SPE process (load, wash, and elution).[2]
Troubleshooting Workflow for Low Analyte Recovery
Caption: A flowchart to diagnose the cause of low SPE recovery.
Step 2: Address Specific Issues
Based on the results from Step 1, implement the following corrective actions:
If Analyte is Found in the Load Fraction (Breakthrough):
-
Problem: The analyte is not being retained on the sorbent.
-
Solutions:
-
Decrease Sample Solvent Strength: Dilute the sample with a weaker solvent (e.g., water) to promote retention.[3]
-
Adjust Sample pH: Modify the pH of the sample to ensure the analyte is in a less polar, non-ionized state for reversed-phase sorbents.[2][3]
-
Reduce Sample Load Volume or Increase Sorbent Mass: Overloading the cartridge can lead to breakthrough.[2][3]
-
Evaluate Sorbent Choice: The sorbent may not be appropriate for your analyte. Consider a sorbent with a stronger retention mechanism.[3]
-
Decrease Flow Rate: A slower flow rate during sample loading allows for more effective interaction between the analyte and the sorbent.[3][7]
-
If Analyte is Found in the Wash Fraction:
-
Problem: The analyte is being prematurely eluted during the wash step.
-
Solution:
If Analyte is Not Found in Load or Wash, but Recovery is Still Low (Incomplete Elution):
-
Problem: The analyte is retained on the sorbent but is not being efficiently eluted.
-
Solutions:
-
Increase Elution Solvent Strength: Use a stronger elution solvent.[1][4] For reversed-phase SPE, this often involves increasing the percentage of organic solvent or using a stronger organic solvent (e.g., methanol or acetonitrile).[5]
-
Increase Elution Volume: Use a larger volume of elution solvent to ensure complete desorption of the analyte.[4] It can be beneficial to apply the elution solvent in multiple smaller aliquots.[11]
-
Incorporate a "Soak" Step: Allow the elution solvent to sit in the sorbent bed for a few minutes before final elution to improve the desorption process.[6][12]
-
Adjust pH of Elution Solvent: For ion-exchange mechanisms, adjusting the pH of the elution solvent can be necessary to neutralize the analyte or the sorbent and facilitate elution.[2]
-
Data Presentation: Optimizing SPE Parameters
The following tables summarize quantitative data on the effect of different experimental parameters on the recovery of sulfonamides.
Table 1: Effect of Sorbent Type on Sulfonamide Recovery
| Sorbent Type | Average Recovery (%) | Reference |
| Poly-Sery HLB | 73-116 | [5] |
| C18 | Varies | [7] |
| Mixed-Mode | Generally higher selectivity | [6] |
Table 2: Effect of Elution Solvent on Sulfonamide Recovery from an HLB Sorbent
| Elution Solvent | Average Absolute Recovery (%) | Reference |
| Methanol-acetone (1:1, v/v) | 70 | [5] |
| Methanol | 64 | [5] |
| Acetone | 50 | [5] |
| Acetonitrile | 31 | [5] |
Experimental Protocols
Below is a general experimental protocol for the extraction of sulfonamide metabolites from a water sample using SPE. This should be optimized for your specific application.
Protocol: SPE for Sulfonamide Metabolites in Water
SPE Workflow for Sulfonamide Metabolites
Caption: A step-by-step workflow for SPE of sulfonamides.
1. Sample Pre-treatment [9][11][13]
- To a 500 mL water sample, add 0.25 g of Na2EDTA to chelate metal ions.
- Adjust the sample pH to a range of 4 to 7 using diluted HCl or ammonium hydroxide.
- If using an internal standard, spike the sample at this stage.
2. SPE Cartridge Conditioning [6][9][11]
- Condition the SPE cartridge (e.g., HLB, 500 mg, 6 mL) by passing 6 mL of methanol through it.
- Do not allow the sorbent to go dry.
3. SPE Cartridge Equilibration [6][9][11]
- Equilibrate the cartridge by passing 6 mL of water (adjusted to the sample pH) through it.
- Ensure the sorbent does not dry out before loading the sample.
- Load the pre-treated sample onto the SPE cartridge at a controlled flow rate of approximately 5 mL/min.
- Wash the cartridge with 6 mL of water to remove any polar interferences.
- Dry the cartridge completely by applying a high vacuum for at least 10 minutes to remove any residual water.
- Elute the retained sulfonamide metabolites with two 4 mL aliquots of methanol.
- Collect the eluate in a clean tube.
8. Concentration and Reconstitution [9][10]
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the initial mobile phase for your chromatographic analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. silicycle.com [silicycle.com]
- 4. welchlab.com [welchlab.com]
- 5. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biotage.com [biotage.com]
- 8. Factors Affecting Solid Phase Extraction - Raykol Group (XiaMen) Corp., Ltd. [raykolgroup.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hpst.cz [hpst.cz]
Technical Support Center: Optimizing Mobile Phase for Sulfadimethoxine Isomer Separation
Welcome to the technical support center for the chromatographic separation of sulfadimethoxine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in separating sulfadimethoxine isomers?
A1: The primary challenge in separating sulfadimethoxine isomers lies in their structural similarity. As a chiral compound, sulfadimethoxine exists as enantiomers, which have identical physical and chemical properties in an achiral environment. Therefore, specialized chiral stationary phases (CSPs) or chiral mobile phase additives are necessary to achieve separation. Common issues include poor resolution, long run times, and peak tailing.
Q2: Which type of chiral stationary phase (CSP) is most suitable for sulfadimethoxine isomer separation?
A2: Several types of CSPs can be effective for the separation of sulfonamides and compounds with primary amine groups like sulfadimethoxine. Polysaccharide-based columns (e.g., Chiralpak®), macrocyclic glycopeptide-based columns, and crown ether-based columns (e.g., Crownpak® CR(+)) have shown success in separating similar chiral compounds.[1][2] For primary amines, crown ether-based CSPs are particularly effective.
Q3: What are the typical mobile phase compositions for chiral separation of sulfonamides?
A3: The choice of mobile phase is highly dependent on the chiral stationary phase being used.
-
For Crownpak® CR(+) columns , an acidic mobile phase is typically employed. This usually consists of an aqueous solution of perchloric acid (pH 1-2) with a small percentage of methanol (up to 15%) as an organic modifier.[1]
-
For polysaccharide-based columns (e.g., Chiralpak®) , separations can be performed in normal-phase, reversed-phase, or polar organic modes.
-
Normal-phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol is common. A small amount of a basic additive like diethylamine (DEA) is often added to improve peak shape for basic compounds.
-
Reversed-phase: Acetonitrile or methanol mixed with an aqueous buffer is typically used.
-
Polar Organic Mode: This often involves mixtures of solvents like acetonitrile and methanol with acidic and/or basic additives.
-
Q4: How does mobile phase pH affect the separation of sulfadimethoxine isomers?
A4: Mobile phase pH is a critical parameter, especially for ionizable compounds like sulfadimethoxine. For separations on crown ether-based columns, a low pH (around 1-2) is often necessary to ensure the primary amine group of sulfadimethoxine is protonated, facilitating interaction with the chiral crown ether.[1] For other CSPs, optimizing the pH can influence the ionization state of the analyte and any residual silanols on the stationary phase, thereby affecting retention, selectivity, and peak shape.
Q5: What is the role of additives in the mobile phase for chiral separations?
A5: Additives play a crucial role in optimizing chiral separations.
-
Acidic additives (e.g., perchloric acid, formic acid, trifluoroacetic acid) are used to control the pH and suppress the ionization of acidic residual silanols on silica-based CSPs. For compounds with basic functional groups, they ensure a consistent protonation state.
-
Basic additives (e.g., diethylamine, triethylamine) are often used in normal-phase chromatography to improve the peak shape of basic analytes by minimizing undesirable interactions with the stationary phase.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of sulfadimethoxine isomers.
Issue 1: Poor or No Resolution of Enantiomers
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., crown ether-based, polysaccharide-based, macrocyclic glycopeptide-based). For sulfadimethoxine, a Crownpak® CR(+) column is a good starting point due to the presence of a primary amine. |
| Suboptimal Mobile Phase Composition | For Crownpak® CR(+): Adjust the concentration of perchloric acid to optimize pH (typically between 1 and 2). Vary the percentage of methanol (0-15%) to fine-tune retention and resolution. |
| For Polysaccharide CSPs (Normal Phase): Alter the ratio of hexane to alcohol (isopropanol or ethanol). Optimize the concentration of the basic additive (e.g., diethylamine, typically 0.1%). | |
| For Polysaccharide CSPs (Reversed Phase): Modify the ratio of organic solvent (acetonitrile or methanol) to aqueous buffer. Screen different buffer types and pH values. | |
| Inappropriate Temperature | Optimize the column temperature. Lower temperatures can sometimes improve resolution, although this may increase analysis time and backpressure. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | For basic compounds like sulfadimethoxine in normal phase: Add or increase the concentration of a basic modifier (e.g., diethylamine) to the mobile phase to block active sites on the silica surface. |
| For reversed-phase: Adjust the mobile phase pH to ensure a consistent ionization state of the analyte and minimize interactions with residual silanols. | |
| Column Overload | Reduce the sample concentration or injection volume. |
| Extracolumn Volume | Ensure all fittings and tubing are properly connected and have minimal dead volume. |
| Column Contamination or Degradation | Flush the column with a strong solvent as recommended by the manufacturer. If performance does not improve, the column may need to be replaced. |
Issue 3: Long Retention Times
| Possible Cause | Suggested Solution |
| Mobile Phase is Too Weak | For Crownpak® CR(+): Increase the percentage of methanol in the mobile phase (up to 15%). |
| For Polysaccharide CSPs (Normal Phase): Increase the percentage of the polar alcohol in the mobile phase. | |
| For Polysaccharide CSPs (Reversed Phase): Increase the percentage of the organic solvent (acetonitrile or methanol). | |
| Low Flow Rate | Increase the flow rate, but be mindful of the column's maximum pressure limit. |
| Low Column Temperature | Increase the column temperature. This will decrease viscosity and generally lead to shorter retention times. |
Experimental Protocols
Method Development Guide for Chiral Separation of Sulfadimethoxine Isomers
This guide provides a starting point for developing a robust method for the enantiomeric separation of sulfadimethoxine.
1. Recommended Starting Conditions:
| Parameter | Recommendation |
| HPLC System | Standard HPLC or UHPLC system with UV detector |
| Chiral Stationary Phase | Crownpak® CR(+) column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Aqueous Perchloric Acid (pH 1.5) / Methanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sulfadimethoxine standard in the mobile phase at a concentration of 1 mg/mL. |
2. Optimization Strategy:
If the initial conditions do not provide adequate separation, follow this optimization workflow:
References
Technical Support Center: Troubleshooting Ion Suppression for Sulfadimethoxine N4-Acetate in LC-MS/MS
Welcome to the technical support center for LC-MS/MS analysis of Sulfadimethoxine and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression of Sulfadimethoxine N4-Acetate.
Troubleshooting Guide
Ion suppression is a common matrix effect in LC-MS/MS that can lead to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Issue 1: Low or No Signal for this compound
If you are observing a significantly lower signal than expected or no signal at all for this compound, consider the following troubleshooting steps:
-
Initial Assessment:
-
Verify Instrument Performance: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard of this compound in a clean solvent.
-
Check Standard Stability: Confirm the stability and concentration of your analyte stock and working solutions.
-
-
Investigate Ion Suppression:
-
Post-Column Infusion Experiment: This is a key diagnostic tool to identify at what retention times ion suppression is occurring.[4][5][6][7][8] A drop in the constant baseline signal of the infused analyte when a blank matrix sample is injected indicates regions of ion suppression.[4][5][8]
-
Matrix Effect Evaluation: Quantify the extent of ion suppression by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to its peak area in a neat solvent. A significant decrease in the signal from the matrix sample confirms ion suppression.[2][4]
-
-
Mitigation Strategies:
-
Improve Sample Preparation: The goal is to remove interfering endogenous matrix components like phospholipids and proteins.[2][4][9][10]
-
Optimize Chromatographic Separation:
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression, but this may compromise the limit of quantitation.[1][11]
-
Issue 2: High Variability in Quantitative Results
Inconsistent ion suppression between samples can lead to poor precision and accuracy in your quantitative results.[4]
-
Troubleshooting Steps:
-
Evaluate Sample-to-Sample Variability: Analyze multiple blank matrix samples from different sources to assess the consistency of the matrix effect.[4]
-
Standardize Sample Handling: Ensure uniform procedures for sample collection, storage, and preparation to minimize variations in the matrix composition.[4]
-
-
Solutions:
-
Implement Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.[2][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable ion suppression as it will be affected similarly to the analyte.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon where co-eluting matrix components from a sample (e.g., plasma, urine, tissue) reduce the ionization efficiency of the target analyte, in this case, this compound, in the ion source of the mass spectrometer.[3][9] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[1][12]
Q2: What are the common causes of ion suppression for this compound?
A2: Common causes of ion suppression for sulfonamides and their metabolites include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples are major contributors.[4][10]
-
Mobile Phase Additives: High concentrations of non-volatile mobile phase additives can suppress ionization.[1] Formic acid is generally a preferred additive for ESI positive mode.[1]
-
Sample Preparation Reagents: Contaminants introduced during sample processing can also cause suppression.
Q3: How can I detect ion suppression in my LC-MS/MS method?
A3: The most common and effective method is the post-column infusion experiment .[5][6][7][13] This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer.[5][13] When a blank matrix extract is injected, any dip in the constant signal baseline indicates the retention time at which ion suppression is occurring.[4][7][8]
Q4: Is tandem mass spectrometry (MS/MS) immune to ion suppression?
A4: No, MS/MS is not immune to ion suppression.[1][4] The suppression occurs during the initial ionization process in the ion source, before the mass filtering and fragmentation steps of MS/MS.[4] Therefore, even with the high selectivity of MS/MS, proper sample cleanup and chromatographic separation are crucial to minimize matrix effects.[1][12]
Q5: What are the most effective strategies to mitigate ion suppression for this compound?
A5: A combination of strategies is often the most effective approach:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1][2][9]
-
Chromatographic Separation: Modifying the LC gradient or using a different column can separate this compound from the co-eluting interferences.[1][9]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for ion suppression, as the SIL-IS will experience similar suppression effects as the analyte, allowing for accurate quantification.[14]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in reducing ion suppression, based on general observations in bioanalysis. The actual percentage of ion suppression can vary significantly depending on the matrix, analyte concentration, and specific LC-MS/MS conditions.
| Sample Preparation Technique | Typical Ion Suppression Effect | Relative Analyte Recovery |
| Protein Precipitation (PPT) | High | Moderate to High |
| Liquid-Liquid Extraction (LLE) | Moderate | High |
| Solid-Phase Extraction (SPE) | Low to Moderate | High |
Note: This table provides a general comparison. Method optimization is crucial for achieving the best results for this compound.
Experimental Protocols
1. Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps to identify the retention time windows where ion suppression occurs.
-
Objective: To qualitatively assess matrix-induced ion suppression.
-
Materials:
-
LC-MS/MS system with a T-connector
-
Syringe pump
-
Solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Prepared blank matrix extract
-
Neat solvent (e.g., mobile phase)
-
-
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Install a T-connector between the column outlet and the mass spectrometer inlet.
-
Use a syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the this compound solution into the T-connector.
-
Begin acquiring data in MRM mode for the analyte. A stable baseline signal should be observed.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the baseline for any dips or decreases in signal intensity. These dips correspond to regions of ion suppression.
-
Inject a neat solvent blank as a control to ensure the system is stable.
-
2. Quantitative Assessment of Matrix Effect
This protocol quantifies the degree of ion suppression or enhancement.
-
Objective: To calculate the Matrix Factor (MF) for this compound.
-
Procedure:
-
Prepare Sample Set A: Spike a known concentration of this compound into a neat solution (e.g., mobile phase).
-
Prepare Sample Set B: Extract multiple sources of blank biological matrix. After extraction, spike the same concentration of this compound into the extracted matrix.
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Visualizations
Caption: Troubleshooting workflow for low analyte signal due to ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Peak Shape for N4-Acetylated Sulfonamides in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when analyzing N4-acetylated sulfonamides using High-Performance Liquid Chromatography (HPLC), with a focus on improving peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems encountered with N4-acetylated sulfonamides?
The most prevalent issues are peak tailing and, to a lesser extent, peak fronting. Peak tailing manifests as an asymmetrical peak with a drawn-out trailing edge, while peak fronting appears as a leading edge that is less steep than the trailing edge. These distortions can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.[1][2]
Q2: What is the primary cause of peak tailing for these compounds?
For N4-acetylated sulfonamides, which can possess basic functional groups, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions with the stationary phase. Specifically, interactions between the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18, are a major contributor.[2] These interactions are particularly strong when the silanol groups are ionized at mobile phase pH levels above 3.0.
Q3: How does the mobile phase pH affect the peak shape of N4-acetylated sulfonamides?
Mobile phase pH is a critical parameter. Adjusting the pH can alter the ionization state of both the N4-acetylated sulfonamide and the residual silanol groups on the stationary phase. At a low pH (typically 2.5-3.5), the silanol groups are protonated and therefore less likely to interact with the analyte, which significantly reduces peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.
Q4: Can mobile phase additives improve peak shape?
Yes, additives can be very effective. A common approach is to add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 10-50 mM). TEA will preferentially interact with the active silanol sites on the column, effectively "masking" them from the analyte and reducing tailing.
Q5: What type of HPLC column is best for analyzing N4-acetylated sulfonamides?
While standard C18 columns are widely used, for problematic compounds exhibiting significant tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column. These columns have a much lower concentration of residual silanol groups. Alternatively, columns with different selectivities, such as those with a phenyl stationary phase, can offer improved peak shape for aromatic compounds like sulfonamides due to π-π interactions.[3] Polar-embedded or polar-endcapped columns are also designed to improve the peak shape of basic analytes.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) significantly greater than 1.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol Interactions | 1. Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate or acetate) or acid (e.g., formic acid, phosphoric acid). |
| 2. Use a Competing Base: Add 10-50 mM of triethylamine (TEA) to the mobile phase. | |
| 3. Change Column: Switch to a modern, end-capped C18 column or a column with alternative selectivity like a Phenyl or polar-embedded phase. | |
| Column Overload | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| 2. Dilute Sample: Lower the concentration of the analyte in the sample solution. | |
| Column Degradation | 1. Use a Guard Column: Protect the analytical column from strongly retained impurities. |
| 2. Flush the Column: Wash the column with a strong solvent to remove contaminants. | |
| 3. Replace the Column: If performance does not improve after flushing, the column may be at the end of its lifespan. |
Issue 2: Peak Fronting
Symptoms: Asymmetrical peaks with a tailing factor (Tf) or asymmetry factor (As) less than 1.
Potential Causes & Solutions:
| Cause | Solution |
| Sample Solvent Incompatibility | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, use the smallest possible volume. |
| Column Overload (Mass) | 1. Dilute the Sample: High concentrations of the analyte can lead to fronting. |
| Column Collapse | 1. Use Appropriate Columns for Highly Aqueous Mobile Phases: If using a mobile phase with a high water content, employ a column designed for these conditions (e.g., an "aqueous C18"). |
| 2. Check for Voids: A void at the head of the column can cause fronting. This may require column replacement. |
Data Presentation
The following tables present illustrative data on how different experimental parameters can affect the peak shape of a model N4-acetylated sulfonamide.
Table 1: Effect of Mobile Phase pH on Tailing Factor (Tf)
| pH | Tailing Factor (Tf) on Standard C18 | Tailing Factor (Tf) on End-Capped C18 |
| 7.0 | 2.1 | 1.5 |
| 5.0 | 1.8 | 1.3 |
| 3.0 | 1.2 | 1.1 |
| 2.5 | 1.1 | 1.0 |
Table 2: Effect of Triethylamine (TEA) Concentration on Tailing Factor (Tf) at pH 5.0
| TEA Concentration (mM) | Tailing Factor (Tf) on Standard C18 |
| 0 | 1.8 |
| 10 | 1.4 |
| 25 | 1.2 |
| 50 | 1.1 |
Table 3: Comparison of Column Chemistries on Tailing Factor (Tf) at pH 4.0
| Column Type | Tailing Factor (Tf) |
| Standard C18 | 1.6 |
| End-Capped C18 | 1.2 |
| Phenyl | 1.1 |
| Polar-Embedded | 1.1 |
Experimental Protocols
Protocol 1: Method for Evaluating the Effect of Mobile Phase pH on Peak Shape
1. Objective: To determine the optimal mobile phase pH for symmetrical peaks of an N4-acetylated sulfonamide.
2. Materials:
- HPLC system with UV detector
- C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
- N4-acetylated sulfonamide standard
- HPLC-grade acetonitrile, methanol, and water
- Phosphoric acid and/or sodium hydroxide for pH adjustment
- Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)
3. Procedure:
- Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the N4-acetylated sulfonamide in methanol.
- Prepare Working Standard: Dilute the stock solution to a working concentration of 50 µg/mL with a 50:50 mixture of water and acetonitrile.
- Prepare Mobile Phases:
- Mobile Phase A (Aqueous): Prepare a 20 mM phosphate buffer.
- Prepare three batches of the aqueous mobile phase and adjust the pH to 7.0, 4.5, and 2.8, respectively, using phosphoric acid or sodium hydroxide.
- Mobile Phase B (Organic): Acetonitrile.
- Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: As appropriate for the analyte (e.g., 270 nm)
- Column Temperature: 30 °C
- Isocratic Elution: 60% Mobile Phase A : 40% Mobile Phase B
- Analysis:
- Equilibrate the column with the pH 7.0 mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the working standard in triplicate.
- Repeat the equilibration and injection steps for the pH 4.5 and pH 2.8 mobile phases.
- Data Analysis:
- For each pH, calculate the average tailing factor (Tf) or asymmetry factor (As) of the analyte peak.
- Plot the tailing factor as a function of pH to determine the optimal condition.
Protocol 2: Method for Evaluating the Effect of a Mobile Phase Additive (TEA)
1. Objective: To assess the effectiveness of triethylamine (TEA) in reducing peak tailing.
2. Materials:
- Same as Protocol 1, with the addition of HPLC-grade triethylamine.
3. Procedure:
- Prepare Stock and Working Solutions: As described in Protocol 1.
- Prepare Mobile Phases:
- Prepare the aqueous portion of the mobile phase at a pH where tailing was observed in Protocol 1 (e.g., pH 5.0).
- Create three batches of this mobile phase containing 0 mM, 25 mM, and 50 mM of TEA.
- Chromatographic Conditions: Same as Protocol 1.
- Analysis:
- Sequentially equilibrate the column and inject the working standard with each of the TEA-containing mobile phases.
- Data Analysis:
- Calculate the average tailing factor for each TEA concentration and compare the results.
Visualizations
Caption: A logical workflow for troubleshooting peak shape issues in HPLC.
Caption: Chemical interactions leading to peak tailing of basic sulfonamides.
References
Stability of Sulfadimethoxine N4-Acetate in solution and frozen samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Sulfadimethoxine N4-Acetate in solution and frozen samples. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in frozen tissue samples?
A1: this compound has demonstrated high stability in frozen biological matrices. A key study has shown that the N4-acetyl derivative of sulfadimethoxine was stable in fortified chicken liver and thigh muscle tissues for up to 1 year when stored at -20°C and -70°C.[1] In contrast, the parent compound, sulfadimethoxine, showed approximately 35% depletion in liver tissues stored at -20°C over the same period.[1]
Q2: I am preparing stock solutions of this compound. What is its general stability in solution?
A2: While specific quantitative stability data for this compound in various solutions is limited in publicly available literature, general knowledge of sulfonamide chemistry suggests certain stability characteristics. N-acyl sulfonamides, such as this compound, may exhibit increased hydrolytic and enzymatic stability compared to other related compounds. However, like other sulfonamides, it is likely susceptible to degradation under certain conditions. The parent compound, Sulfadimethoxine, is known to be highly sensitive to basic hydrolysis and oxidation. Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation under acidic conditions and exposure to light.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors related to sample stability and handling. Consider the following:
-
Solution Age and Storage: If using stock solutions, their age and storage conditions are critical. Prepare fresh stock solutions regularly and store them protected from light at appropriate temperatures (see Q4 for recommendations).
-
pH of the Medium: The pH of your experimental solution can significantly impact the stability of sulfonamides. Acidic conditions may promote hydrolysis.
-
Light Exposure: Photodegradation can be a significant issue for sulfonamides. Always protect solutions and samples from light by using amber vials or covering containers with aluminum foil.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of stock solutions or samples can lead to degradation. It is advisable to aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
-
Oxidation: The presence of oxidizing agents in your reagents or samples could lead to degradation. The parent compound, sulfadimethoxine, is known to be sensitive to oxidation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: Based on general best practices for similar compounds, the following storage conditions are recommended for stock solutions of this compound:
-
Short-term storage (1-2 days): Refrigerate at 2-8°C.
-
Long-term storage: Store frozen at -20°C or -80°C.
-
Solvent: For stock solutions, use of organic solvents like DMSO, methanol, or acetonitrile is common. For aqueous solutions, it is not recommended to store them for more than one day.
-
Protection from Light: Always store solutions in amber vials or wrapped in aluminum foil to protect from light.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in an Aqueous Assay
-
Symptom: Lower than expected concentrations of this compound are observed over the course of an experiment in an aqueous buffer.
-
Possible Cause 1: pH-mediated Hydrolysis. Sulfonamides can be susceptible to hydrolysis, particularly in acidic conditions.
-
Troubleshooting Step: Measure the pH of your buffer. If it is acidic, consider adjusting the pH to a neutral or slightly alkaline range if your experimental design permits. Run a control experiment to assess the stability of this compound in your buffer over the same time period as your assay.
-
-
Possible Cause 2: Photodegradation. Exposure to laboratory lighting can cause degradation of light-sensitive compounds.
-
Troubleshooting Step: Repeat the experiment with all solutions and samples protected from light. Use amber-colored vessels and turn off unnecessary overhead lights.
-
-
Possible Cause 3: Contaminants in Water or Reagents. Oxidizing agents or microbial contamination in the water or buffer components could be degrading the compound.
-
Troubleshooting Step: Use high-purity, sterile water and fresh, high-quality reagents to prepare your buffers.
-
Issue: Loss of Compound after Freeze-Thaw Cycles of a Stock Solution
-
Symptom: A freshly thawed aliquot of a stock solution gives a lower concentration reading than when it was first prepared.
-
Possible Cause: Freeze-Thaw Instability. Some compounds are not stable to repeated freezing and thawing.
-
Troubleshooting Step: When preparing a new stock solution, immediately aliquot it into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles for the bulk of the stock.
-
Verification: To confirm freeze-thaw instability, you can perform a formal freeze-thaw stability study as outlined in the Experimental Protocols section.
-
Data on Stability of Sulfadimethoxine and its N4-Acetate Derivative
| Compound | Matrix/Solvent | Storage Condition | Duration | Stability/Degradation |
| This compound | Fortified Chicken Liver & Thigh Muscle | -20°C and -70°C | 1 year | Stable |
| Sulfadimethoxine | Fortified Chicken Liver | -20°C | 1 year | ~35% depletion |
| Sulfadimethoxine | Spiked Pig Liver | -20°C | - | Half-life of 567 days |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method, as guided by ICH recommendations.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for a defined period.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix a portion of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for a defined period.
-
Withdraw aliquots at various time points and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at a specified high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
At the end of the period, dissolve the sample in a suitable solvent and dilute to the target concentration.
-
-
Photostability Testing:
-
Expose a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]
-
A control sample should be kept in the dark in the same environment.
-
After exposure, prepare solutions of both the exposed and control samples for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 3).
Caption: Workflow for a forced degradation study.
Protocol 2: Freeze-Thaw Stability Study for a Solution of this compound
This protocol is designed to assess the stability of a solution when subjected to repeated cycles of freezing and thawing.
-
Sample Preparation: Prepare a solution of this compound in the desired solvent/buffer at a relevant concentration.
-
Initial Analysis: Analyze an aliquot of the freshly prepared solution to establish the initial concentration (Time 0).
-
Freeze-Thaw Cycles:
-
Freeze: Place the remaining solution in a freezer at a specified temperature (e.g., -20°C or -80°C) for a sufficient period to ensure complete freezing (typically 12-24 hours).
-
Thaw: Remove the solution from the freezer and allow it to thaw completely at room temperature, unassisted.
-
This constitutes one freeze-thaw cycle.
-
-
Repeat Cycles: Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 to 5 cycles).
-
Post-Cycle Analysis: After each cycle, or at the end of all cycles, take an aliquot of the solution and analyze it using a validated analytical method.
-
Data Evaluation: Compare the concentration of this compound after each freeze-thaw cycle to the initial concentration. A significant decrease in concentration indicates instability.
Caption: Logical flow of a freeze-thaw stability assessment.
References
Technical Support Center: Overcoming Poor Fragmentation of Sulfadimethoxine N4-Acetate in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Sulfadimethoxine N4-Acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on overcoming poor fragmentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive electrospray ionization (ESI) mode, the expected precursor ion for this compound is the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 353. The primary and most commonly used product ion for quantification is m/z 198.[1] This corresponds to the acetylated sulfanilamide moiety. Other potential fragment ions can be observed depending on the instrument and collision energy.
Q2: I am observing a very weak or no signal for the m/z 198 product ion. What are the likely causes?
A2: Poor fragmentation and a weak signal for the m/z 198 product ion can stem from several factors:
-
Suboptimal Collision Energy: The collision energy (CE) is a critical parameter for achieving efficient fragmentation. If the CE is too low, the precursor ion will not fragment effectively. Conversely, if it is too high, the desired fragment ion may further break down into smaller, unmonitored ions.
-
In-source Fragmentation: The analyte may be fragmenting within the ion source before it reaches the collision cell. This can be caused by harsh source conditions, such as high temperatures or voltages.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weak overall signal.
-
Incorrect Instrument Parameters: Other mass spectrometer settings, such as declustering potential (DP) or cone voltage (CV), can also influence the fragmentation efficiency.
-
Sample Degradation: The N4-acetyl bond can be labile under certain conditions. Ensure proper sample handling and storage.
Q3: How can I optimize the collision energy for this compound?
A3: Collision energy optimization is crucial for maximizing the signal of your target fragment ion. The optimal CE is instrument-dependent. A good starting point is to use the automated optimization features available in most mass spectrometer software. This typically involves infusing a standard solution of the analyte and ramping the collision energy to generate a breakdown curve, which shows the intensity of precursor and product ions at different CE values. The CE that yields the highest intensity for the m/z 198 fragment should be selected.
Q4: What are some general troubleshooting steps for poor signal intensity in LC-MS/MS analysis of sulfonamides?
A4: If you are experiencing poor signal intensity for this compound, consider the following general troubleshooting steps:
-
Verify Sample Preparation: Ensure that your extraction and sample clean-up procedures are effective in removing interfering matrix components.
-
Check LC Conditions: Optimize your chromatographic method to ensure good peak shape and separation from other compounds.
-
Clean the Ion Source: A dirty ion source can significantly impact sensitivity. Follow the manufacturer's instructions for cleaning the ion source components.
-
Tune and Calibrate the Mass Spectrometer: Regular tuning and calibration are essential for maintaining optimal instrument performance.
-
Prepare Fresh Mobile Phases and Samples: Degraded solvents or samples can lead to poor performance.
Troubleshooting Guides
Issue 1: Low Intensity of the m/z 198 Product Ion
This is a common issue indicating inefficient fragmentation of the this compound precursor ion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low m/z 198 intensity.
Detailed Steps:
-
Optimize Collision Energy (CE):
-
Perform a CE optimization experiment by infusing a standard solution of this compound.
-
Monitor the intensity of the m/z 353 precursor and the m/z 198 product ion across a range of CE values.
-
Select the CE that provides the maximum intensity for m/z 198.
-
-
Check for In-Source Fragmentation:
-
Infuse the standard solution with the collision gas turned off.
-
Observe the mass spectrum. If you see a significant peak at m/z 198, it indicates that fragmentation is occurring in the ion source.
-
To mitigate this, reduce the ion source temperature and voltages (e.g., declustering potential, cone voltage).
-
-
Adjust Declustering Potential (DP) / Cone Voltage (CV):
-
These parameters influence the energy of the ions as they enter the mass spectrometer.
-
Systematically vary the DP/CV while monitoring the signal intensity of the precursor and product ions to find the optimal balance between transmission and fragmentation.
-
-
Optimize LC Method for Matrix Effects:
-
If you suspect matrix effects, try to improve the chromatographic separation to resolve this compound from co-eluting interferences.
-
Consider using a different stationary phase or modifying the mobile phase gradient.
-
More extensive sample cleanup may also be necessary.
-
-
Verify Sample Integrity:
-
Prepare fresh standards and samples to rule out degradation as the cause of poor signal.
-
Ensure that samples are stored properly (e.g., protected from light and at an appropriate temperature).
-
Issue 2: No Precursor Ion (m/z 353) Observed
The absence of the precursor ion can be a perplexing issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the absence of the precursor ion.
Detailed Steps:
-
Verify MS Acquisition Method:
-
Double-check that the correct precursor ion m/z (353) is specified in your acquisition method.
-
Ensure that the polarity is set to positive ion mode.
-
Confirm that the scan range includes m/z 353 if you are in full scan mode.
-
-
Confirm LC Flow and Sample Injection:
-
Ensure that the LC pump is delivering the mobile phase at the correct flow rate and that there are no leaks.
-
Verify that the autosampler is injecting the sample correctly. You can do this by injecting a highly concentrated, colored standard (if available) and visually confirming its passage through the tubing.
-
-
Inspect Ion Source and ESI Spray:
-
Check for a stable electrospray. An unstable or absent spray will result in no ion generation.
-
Ensure the ESI probe is positioned correctly and is not clogged.
-
Clean the ion source if it appears dirty.
-
-
Review Sample Preparation:
-
Ensure that the final sample solvent is compatible with your mobile phase and promotes good ionization.
-
Consider the possibility of complete sample degradation.
-
Experimental Protocols and Data
Proposed Fragmentation Pathway of this compound
The fragmentation of protonated this compound ([M+H]⁺ at m/z 353) is initiated by collision-induced dissociation (CID). The primary fragmentation event is the cleavage of the sulfonamide bond, leading to the characteristic product ion at m/z 198.
References
How to resolve co-eluting peaks in sulfadimethoxine metabolite analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of sulfadimethoxine and its metabolites, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of sulfadimethoxine I should expect to see in my samples?
A1: The most commonly reported and major metabolite of sulfadimethoxine is N4-acetylsulfadimethoxine.[1][2][3] Other potential, but less consistently identified, metabolites include glucuronide conjugates and various hydroxy metabolites.[1] The extent of metabolism and the specific metabolites formed can vary depending on the species being studied. For instance, dogs primarily excrete sulfadimethoxine unchanged, while other animals heavily acetylate it in the liver.[4]
Q2: My chromatogram shows a broad peak or a shoulder peak where I expect sulfadimethoxine and its N4-acetyl metabolite. How can I confirm if this is co-elution?
A2: A shoulder on a peak or a peak that is broader than expected are strong indicators of co-elution.[5] To confirm, especially if the co-elution is nearly perfect, you should use advanced detection methods:
-
Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV spectra across the entire peak. If the spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[5]
-
Mass Spectrometry (MS): An MS detector is a highly effective tool for identifying co-elution. By extracting the ion chromatograms for the specific m/z values of sulfadimethoxine and its expected metabolites (like N4-acetylsulfadimethoxine), you can determine if they are eluting at the same time.[5][6] If the mass spectra change across the chromatographic peak, co-elution is likely occurring.[5]
Q3: How can I resolve co-eluting peaks of sulfadimethoxine and N4-acetylsulfadimethoxine using HPLC?
A3: Resolving these co-eluting peaks involves systematically optimizing your chromatographic conditions to improve selectivity and efficiency. Here is a step-by-step troubleshooting approach:
-
Optimize Mobile Phase Composition: This is often the most effective way to improve separation.
-
Adjust Organic Modifier Percentage: If using a gradient, try making it shallower (a slower increase in the organic solvent percentage) to increase the separation between closely eluting peaks.[7] For isocratic methods, systematically decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase the retention time and potentially improve resolution.[5]
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation due to their different solvent properties.[7]
-
Modify Mobile Phase pH: The retention of sulfonamides can be sensitive to the pH of the aqueous portion of the mobile phase.[7][8] Adjusting the pH can change the ionization state of the analytes and their interaction with the stationary phase, often leading to improved separation. A common practice is to acidify the mobile phase with 0.1% formic acid.[7] A study on sulfadimethoxine and trimethoprim found that a pH of 5.7 provided the best resolution and peak shape.[8]
-
-
Evaluate the Stationary Phase:
-
Change Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase. While C18 is common, other chemistries like phenyl-hexyl or cyano (CN) phases can offer different selectivities and change the elution order of your compounds.[7]
-
-
Adjust Other Chromatographic Parameters:
-
Lower the Flow Rate: Decreasing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.[7]
-
Change the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation. Systematically varying the column temperature (e.g., in 5°C increments) can sometimes improve resolution.[8]
-
Troubleshooting Guide for Co-eluting Peaks
This guide provides a logical workflow for addressing co-elution issues in sulfadimethoxine metabolite analysis.
Diagram: Troubleshooting Workflow for Co-eluting Peaks
Caption: A logical workflow for identifying and resolving co-eluting peaks.
Experimental Protocols
Protocol 1: HPLC Method for Sulfadimethoxine and N4-acetylsulfadimethoxine
This protocol provides a starting point for the separation of sulfadimethoxine and its primary metabolite. Further optimization may be required based on your specific instrumentation and sample matrix.
-
LC System: High-Performance Liquid Chromatography (HPLC) system with a UV or DAD/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution times.[7]
-
Based on the scouting run, create a shallower gradient around the elution time of the co-eluting peaks to improve resolution.
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[10]
Protocol 2: Sample Preparation (Protein Precipitation for Plasma)
This is a general protocol for extracting sulfadimethoxine from plasma samples.
-
To 100 µL of plasma sample, add 25 µL of an appropriate internal standard (e.g., sulfadimethoxine-d4).[11]
-
Add 200 µL of acetonitrile to precipitate the proteins.[11]
-
Vortex the mixture vigorously for 1 minute.[11]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[11]
-
Transfer the clear supernatant to a new tube.[11]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the LC system.[11]
Quantitative Data
Table 1: Example LC-MS/MS Method Validation Data for Sulfadimethoxine (SDM) and N4-acetylsulfadimethoxine (AcSDM) in Bovine Plasma
| Analyte | Lower Limit of Quantitation (LLOQ) | Overall Accuracy | Standard Deviation |
| Sulfadimethoxine (SDM) | 2 ng/mL | 104% | 9% |
| N4-acetylsulfadimethoxine (AcSDM) | 2 ng/mL | 95% | 15% |
| Data sourced from Li et al., 2009.[2] |
Metabolic Pathway
The primary metabolic pathway for sulfadimethoxine in most species is N4-acetylation.
Diagram: Sulfadimethoxine Metabolic Pathway
Caption: The primary metabolic pathways of sulfadimethoxine.
References
- 1. karger.com [karger.com]
- 2. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The biotransformation of sulfadimethoxine, sulfadimidine, sulfamethoxazole, trimethoprim and aditoprim by primary cultures of pig hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Trimethoprim and Sulfadimethoxine Sodium in Oral Liquid Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Sulfadimethoxine N4-Acetate Extraction from Biological Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Sulfadimethoxine and its primary metabolite, N4-Acetylsulfadimethoxine, from various tissue types.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Sulfadimethoxine and its N4-Acetate metabolite from animal tissues?
A1: The most frequently employed methods for the extraction of sulfonamides, including Sulfadimethoxine and its N4-Acetate metabolite, from animal tissues are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup. It is known for its simplicity and speed.[1][2][3]
-
Solid-Phase Extraction (SPE): SPE is a widely used technique that separates the analytes from the complex sample matrix using a solid adsorbent. C18 cartridges are commonly used for cleaning up tissue extracts containing sulfonamides.[4][5][6]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. It is a traditional but effective method for isolating analytes from biological matrices.[4][7]
-
Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique where the solid tissue sample is blended with a solid support (like C18), and the analytes are then eluted with a suitable solvent. It has been successfully applied to the extraction of sulfonamides from muscle and blood.[4][8]
Q2: How does the tissue type affect the extraction efficiency of Sulfadimethoxine N4-Acetate?
A2: Different tissue types present unique challenges for extraction due to their varying compositions of lipids, proteins, and other endogenous substances, which can lead to "matrix effects."[9][10] For instance:
-
Liver: Being a complex and metabolically active organ, liver tissue often contains a high concentration of interfering substances. This can lead to lower recovery rates and significant matrix effects.[3][11] Modified QuEChERS methods and specific SPE cleanup steps are often necessary to achieve good recoveries from liver samples.[3][11]
-
Kidney: Similar to the liver, the kidney is an excretory organ and can have a complex matrix. However, studies have shown good recovery rates for Sulfadimethoxine and its N4-Acetate metabolite from kidney tissue using SPE.[6]
-
Muscle: Muscle tissue is generally less complex than liver or kidney, often resulting in higher and more consistent recovery rates.[8][12]
-
Fat: The high lipid content in fatty tissues can interfere with extraction. Methods that effectively remove lipids, such as the use of specific dSPE sorbents in QuEChERS, are crucial for good results.[13]
-
Plasma/Blood: While a fluid matrix, plasma and blood contain high concentrations of proteins that must be removed, typically through protein precipitation or specialized extraction techniques like MSPD.[4][8]
Q3: What is the "matrix effect" and how can I minimize it during my analysis?
A3: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[9][10] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[9][14] To minimize matrix effects:
-
Optimize Sample Cleanup: Employ effective cleanup steps like dSPE in QuEChERS or the use of appropriate SPE cartridges to remove interfering substances.[3][11]
-
Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[2][15]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard that behaves similarly to the analyte during extraction and ionization can effectively compensate for matrix effects.[6]
-
Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the analyte from co-eluting matrix components.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete extraction from the tissue matrix. | - Ensure thorough homogenization of the tissue sample.- Increase the extraction time or use a more vigorous extraction technique (e.g., sonication).[1]- Optimize the extraction solvent composition and pH. For sulfonamides, an acidic or basic environment can improve solubility and extraction efficiency.[7][16] |
| Analyte loss during cleanup steps. | - Evaluate the choice of SPE sorbent and elution solvent. Ensure the elution solvent is strong enough to desorb the analyte completely.- For QuEChERS, ensure the correct salt combination and dSPE sorbent are used for the specific tissue type.[1][3] | |
| High Variability in Results | Inconsistent sample preparation. | - Standardize the entire experimental protocol, from sample weighing to final extract reconstitution.- Use an automated or semi-automated sample preparation system if available. |
| Significant and variable matrix effects. | - Implement the use of an appropriate internal standard.- Prepare matrix-matched calibrants for each batch of samples.[2][15] | |
| Peak Tailing or Splitting in Chromatogram | Co-eluting interfering compounds from the matrix. | - Improve the sample cleanup procedure to remove more matrix components.- Adjust the chromatographic conditions (e.g., gradient, mobile phase composition) to improve peak shape and resolution. |
| Issues with the analytical column. | - Check the column for contamination or degradation and replace if necessary.- Use a guard column to protect the analytical column from strongly retained matrix components. | |
| Signal Suppression or Enhancement | Ionization interference from matrix components. | - Dilute the final extract to reduce the concentration of interfering substances, if sensitivity allows.- Modify the ionization source parameters (e.g., spray voltage, gas flow) to minimize suppression or enhancement.- As a primary solution, use a suitable internal standard to compensate for these effects.[6][9] |
Quantitative Data Summary
The following tables summarize recovery and accuracy data for the extraction of Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) from various bovine and porcine tissues as reported in the literature.
Table 1: Accuracy of Sulfadimethoxine (SDM) and N4-Acetylsulfadimethoxine (AcSDM) Determination in Bovine Tissues and Fluids[6]
| Matrix | Analyte | Overall Accuracy (%) | Standard Deviation (%) |
| Plasma | SDM | 104 | 9 |
| AcSDM | 95 | 15 | |
| Kidney | SDM | 101 | 7 |
| AcSDM | 111 | 6 | |
| Liver | SDM | 99 | 11 |
| AcSDM | 115 | 9 |
Table 2: Recovery of Sulfadimethoxine from Porcine Tissues[13]
| Tissue | Recovery (%) |
| Liver | 90 |
| Kidney | >60 |
| Muscle | >60 |
| Fat and Skin | >60 |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction for Sulfonamides in Animal Tissues
This protocol is a generalized procedure based on common QuEChERS methods.[1][2][3]
1. Sample Homogenization:
-
Weigh 2-5 g of homogenized tissue into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add the appropriate QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a portion of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE sorbent (e.g., PSA and C18).
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 x g for 5 minutes.
4. Final Preparation:
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sulfadimethoxine and N4-Acetylsulfadimethoxine in Bovine Tissues[6]
1. Sample Preparation:
-
Homogenize the tissue sample.
-
Perform an initial solvent extraction (e.g., with acetonitrile).
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with methanol followed by water.
3. Sample Loading:
-
Load the tissue extract onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.
5. Elution:
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: General workflow for the extraction and analysis of this compound from tissues.
Caption: A logical flow diagram for troubleshooting common issues in tissue extraction experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction and liquid chromatographic analysis of sulfadimethoxine and 4-N-acetylsulfadimethoxine residues in channel catfish (Ictalurus punctatus) muscle and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Distribution, lipophilicity and tissue half-life as key factors in sulphonamide clearance from porcine tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. A multi-residue analysis of sulphonamides in edible animal tissues using QuEChERS extraction and HPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Adjusting pH for optimal extraction of sulfonamide metabolites
Welcome to the technical support center for the analysis of sulfonamide metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind adjusting pH for sulfonamide extraction?
The pH of the sample is a critical parameter because sulfonamides are amphoteric compounds, meaning they have both acidic and basic functional groups.[1] Their ionization state (charge) is dependent on the pH of the solution. For optimal retention on common solid-phase extraction (SPE) sorbents like Hydrophilic-Lipophilic Balanced (HLB) phases, sulfonamides should be in their neutral, non-ionized form.[1][2] This is achieved by adjusting the sample pH to a value between the two pKa values of the sulfonamide molecule.[1]
Q2: What is the optimal pH range for extracting sulfonamide metabolites?
The optimal pH for retaining sulfonamide drugs and their metabolites on HLB SPE sorbents is generally within a range of 3.0 to 7.0.[3][4] Many protocols specify a more precise range of pH 3.0 to 4.0 for the best results.[1][5] Adjusting the pH to this acidic range ensures that the sulfonamides are in their neutral form, which maximizes their interaction with the SPE cartridge material and enhances retention.[1][5]
Q3: Why am I experiencing low recovery of my sulfonamide analytes?
Low recovery is a common issue in SPE and can be attributed to several factors:
-
Incorrect Sample pH: If the pH is too high (e.g., pH ~9), sulfonamides can become negatively charged and will not be well-retained on the sorbent, leading to poor recovery.[3] Conversely, at a very low pH (below pKa1), they can become positively charged.[1]
-
Analyte Breakthrough: This can happen during sample loading if the flow rate is too high or if the sorbent capacity is exceeded.[6] It can also occur if the equilibration of the SPE cartridge is not performed correctly, causing a mismatch between the sorbent environment and the sample.[6]
-
Inefficient Elution: The elution solvent may not be strong enough to completely remove the analytes from the sorbent. Using an insufficient volume of elution solvent is another common cause.[6]
-
Matrix Effects: Complex matrices like milk, tissue, or soil can contain interfering substances that compete with the sulfonamides for binding sites on the sorbent or cause ion suppression during LC-MS/MS analysis.[7][8]
Q4: How do I handle complex samples like tissue or milk?
For complex matrices, additional sample preparation steps are required before SPE:
-
Homogenization: Samples like liver or muscle tissue must be thoroughly homogenized.
-
Protein Precipitation: For samples rich in proteins, such as milk or plasma, a protein precipitation step is often necessary. This is commonly done using a water-miscible organic solvent like acetonitrile.[7][9]
-
Defatting: Fatty samples may require a defatting step, for example, by performing a liquid-liquid extraction with a nonpolar solvent like n-hexane after the initial extraction.[7][9]
-
Chelating Agents: Adding a chelating agent like EDTA to the sample can prevent sulfonamides from interacting with metal ions, which can interfere with the extraction process.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Sample pH is incorrect. | Adjust sample pH to between 3.0 and 4.0 using an acid like formic acid or HCl.[1][3][5] Verify pH after adjustment. |
| Elution solvent is too weak or volume is insufficient. | Use a stronger solvent like methanol or a mixture of methanol and acetone.[1] Ensure elution volume is adequate; for example, use two 4 mL aliquots of methanol.[5] | |
| SPE cartridge dried out before sample loading. | Ensure the sorbent bed remains wet after the conditioning and equilibration steps. Do not let the cartridge dry out until the dedicated drying step after the wash.[5] | |
| High Variability in Results | Inconsistent flow rate during sample loading. | Use a vacuum manifold to maintain a consistent and slow flow rate, typically around 1-2 drops per second or ~5 mL/min.[3][10] |
| Incomplete equilibration of the cartridge. | Ensure the equilibration solvent is miscible with the sample and creates a sorbent environment similar to the sample matrix to prevent analyte precipitation or breakthrough.[6] | |
| Interference Peaks in Chromatogram | Insufficient washing of the SPE cartridge. | The wash step is critical for removing co-extracted interferences. Use a wash solution (e.g., 5-20% methanol in water) that is strong enough to remove interferences but not elute the target analytes.[10] |
| Matrix effects from the sample. | Incorporate additional cleanup steps like protein precipitation or defatting.[7] Use isotopically labeled internal standards to compensate for matrix effects.[5] |
Data Presentation
Table 1: Key pH-Related Parameters for Sulfonamide Extraction
| Parameter | Typical Value/Range | Significance | Source(s) |
| pKa1 (Amine Group) | 1.5 - 2.9 | Below this pH, the molecule is positively charged. | |
| pKa2 (Sulfonamide Group) | 4.7 - 8.5 | Above this pH, the molecule is negatively charged. | [1] |
| Optimal Sample pH for SPE | 3.0 - 4.0 | In this range, the molecule is predominantly neutral, maximizing retention on reversed-phase sorbents. | [1][5] |
| Acceptable pH Range for SPE | 3.0 - 7.0 | A broader range where retention is generally acceptable for many sulfonamides. | [3][4] |
| Typical Recovery Rates | 70% - 96% | Expected recovery for optimized methods in water samples.[4] | [4][11] |
| 53% - 93% | Expected recovery in more complex matrices like bovine liver.[11] |
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of Sulfonamides from Water Samples
This protocol provides a generalized procedure for extracting sulfonamides from environmental water samples using a Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge.
1. Materials and Reagents
-
SPE Cartridges: HLB, 6 cc, 500 mg
-
Solvents: LC-MS grade methanol and water
-
Reagents: Formic acid, EDTA
-
Equipment: SPE vacuum manifold, sample concentrator/evaporator, 0.45 µm filters
2. Sample Preparation
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter to remove particulates.[5]
-
Add a chelating agent such as EDTA to a final concentration of 0.5 g/L to minimize interactions with metal ions.[3][5]
-
Adjust the pH of the water sample to between 3.0 and 4.0 using formic acid. This step is critical to protonate the sulfonamides, making them neutral for optimal retention.[5]
-
If using an internal standard, spike it into the sample at this stage.
3. Solid-Phase Extraction Procedure
-
Conditioning: Place the HLB cartridge on the vacuum manifold. Pass 6 mL of methanol through the cartridge to wet the sorbent.[3]
-
Equilibration: Pass 6 mL of LC-MS grade water (previously pH-adjusted to the sample pH) through the cartridge. Do not allow the cartridge to dry out.[3]
-
Sample Loading: Load the prepared water sample onto the cartridge at a consistent, slow flow rate of approximately 5 mL/min.[3]
-
Washing: After loading, wash the cartridge with 6 mL of LC-MS grade water to remove salts and other polar interferences.[3]
-
Drying: Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes to remove all residual water.[5]
-
Elution: Place a clean collection tube inside the manifold. Elute the retained sulfonamides by passing 8 mL of methanol (in two 4 mL aliquots) through the cartridge.[5]
4. Eluate Concentration and Reconstitution
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 1:1 methanol:water).[3]
-
Vortex the reconstituted sample to mix well and filter it through a 0.2 µm syringe filter before analysis.[3]
Visualizations
pH Adjustment Logic for Sulfonamide Extraction
Caption: Logic diagram showing how sample pH relative to pKa values affects sulfonamide charge and SPE retention.
Experimental Workflow for Sulfonamide SPE
Caption: Step-by-step experimental workflow for the solid-phase extraction of sulfonamides from water samples.
References
- 1. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. hpst.cz [hpst.cz]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Sulfadimethoxine and its N4-Acetate Metabolite in Honey
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Sulfadimethoxine and its primary metabolite, Sulfadimethoxine N4-Acetate, in honey. The following sections detail the experimental protocols and performance data for prevalent analytical techniques, offering a valuable resource for method selection and validation in the analysis of antibiotic residues in complex food matrices.
While extensive validation data is available for the parent compound, Sulfadimethoxine, specific quantitative performance metrics for its N4-Acetate metabolite in honey are not as widely reported in current literature. This guide consolidates the existing data for Sulfadimethoxine and provides an informed perspective on the analytical considerations for its N4-Acetate metabolite.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, selectivity, sample throughput, and cost. The following tables summarize the performance characteristics of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method coupled with LC-MS/MS for the analysis of Sulfadimethoxine in honey. Note: Specific validation data for this compound in honey is limited; the data presented is primarily for the parent compound and serves as a benchmark.
Table 1: Performance of LC-MS/MS Method with Solid-Phase Extraction (SPE)
| Parameter | Sulfadimethoxine | This compound | Reference |
| **Linearity (R²) ** | >0.99 | Not Reported | [1][2] |
| Recovery (%) | 85 - 110 | Not Reported | [1] |
| Precision (RSD%) | < 15 | Not Reported | [1] |
| LOD (µg/kg) | 0.5 - 1.5 | Not Reported | [1] |
| LOQ (µg/kg) | 1.5 - 5.0 | Not Reported | [1] |
Table 2: Performance of QuEChERS Method with LC-MS/MS
| Parameter | Sulfadimethoxine | This compound | Reference |
| **Linearity (R²) ** | >0.998 | Not Reported | |
| Recovery (%) | 70.5 - 119.8 | Not Reported | |
| Precision (RSD%) | < 13.9 | Not Reported | |
| LOD (µg/kg) | 0.05 - 1.02 | Not Reported | |
| LOQ (µg/kg) | 0.17 - 3.40 | Not Reported |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and reproducible results. The following sections outline the methodologies for the two primary analytical approaches discussed in this guide.
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This traditional and widely used method offers excellent sample clean-up and concentration, leading to high sensitivity and selectivity.
1. Sample Preparation and Extraction:
-
Weigh 5 g of homogenized honey into a 50 mL polypropylene centrifuge tube.
-
Add an internal standard solution (e.g., Sulfadimethoxine-d4).
-
Dissolve the honey in 20 mL of an appropriate acidic buffer (e.g., 0.1 M HCl) by vortexing and sonication for 30 minutes.[3]
-
Centrifuge the sample to pellet any solid debris.
2. Solid-Phase Extraction (SPE) Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extracted sample onto the SPE cartridge.
-
Wash the cartridge with water to remove sugars and other polar interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[4]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of Sulfadimethoxine and its N4-Acetate metabolite.
Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction followed by LC-MS/MS
The QuEChERS method provides a simpler, faster, and more cost-effective alternative to traditional SPE, with reduced solvent consumption.
1. Sample Preparation and Extraction:
-
Weigh 2 g of homogenized honey into a 50 mL centrifuge tube.
-
Add an internal standard solution.
-
Add 10 mL of water and vortex to dissolve the honey.
-
Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., containing MgSO₄ and NaCl).
-
Shake vigorously for 1 minute and centrifuge.
2. Dispersive SPE (d-SPE) Clean-up:
-
Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis, potentially after a dilution step.
3. LC-MS/MS Analysis:
-
The LC-MS/MS conditions are similar to those described for the SPE method, with potential minor adjustments to the gradient program based on the cleanliness of the QuEChERS extract.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the analysis of Sulfadimethoxine and its N4-Acetate metabolite in honey.
Caption: Workflow for SPE-based analysis.
Caption: Workflow for QuEChERS-based analysis.
References
A Comparative Guide to C18 and HILIC Columns for Sulfadimethoxine Analysis
For researchers, scientists, and professionals in drug development, the accurate analysis of pharmaceuticals like sulfadimethoxine is paramount. The choice of high-performance liquid chromatography (HPLC) column is a critical factor that dictates the success of such analyses. This guide provides a detailed comparison of the two most common types of columns used for this purpose: the traditional C18 reversed-phase column and the Hydrophilic Interaction Liquid Chromatography (HILIC) column.
Sulfadimethoxine, a sulfonamide antibiotic, possesses moderate polarity. This characteristic places it at an interesting chromatographic crossroads, making it amenable to analysis by both C18 and HILIC columns, each offering distinct advantages and disadvantages. This guide will delve into the principles of separation, provide detailed experimental protocols, present comparative data, and offer recommendations to help you select the optimal column for your sulfadimethoxine analysis needs.
Principle of Separation: A Tale of Two Chemistries
The fundamental difference between C18 and HILIC columns lies in their stationary phase chemistry, which in turn dictates their separation mechanism.
C18 Columns (Reversed-Phase Chromatography):
C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains, creating a non-polar stationary phase. In reversed-phase chromatography (RPC), a polar mobile phase, typically a mixture of water or buffer and a polar organic solvent like acetonitrile or methanol, is used. The separation is based on hydrophobic interactions between the analyte and the non-polar stationary phase. Less polar compounds interact more strongly with the C18 chains and are retained longer, while more polar compounds have a higher affinity for the mobile phase and elute earlier. For sulfadimethoxine, its moderate polarity allows for good retention and separation on a C18 column.
HILIC Columns (Hydrophilic Interaction Liquid Chromatography):
HILIC columns, in contrast, utilize a polar stationary phase, such as bare silica or silica bonded with polar functional groups (e.g., amide, diol, or zwitterionic ligands). The mobile phase in HILIC is highly organic (typically >70% acetonitrile) with a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the polar stationary phase. The separation mechanism is primarily based on the partitioning of polar analytes from the organic-rich mobile phase into this aqueous layer. More polar compounds are more strongly retained in HILIC, which is the opposite of reversed-phase chromatography.[1] Sulfadimethoxine, with its polar functional groups, is expected to exhibit strong retention on a HILIC column.
Experimental Protocols
C18 Reversed-Phase HPLC Method for Sulfadimethoxine
This protocol is based on a stability-indicating HPLC assay for sulfadimethoxine.[2]
-
Column: Knauer Eurospher C18 (or equivalent), 5 µm particle size
-
Mobile Phase: 9.57 mM phosphate buffer (pH adjusted to 2.0 with orthophosphoric acid) : acetonitrile (70:30 v/v)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Injection Volume: 20 µL[2]
-
Column Temperature: 25°C[2]
-
Detection: UV at 248 nm[2]
-
Sample Preparation: The sample can be dissolved in the mobile phase. For complex matrices like serum, a protein precipitation step followed by filtration is recommended.[1][3]
Proposed HILIC Method for Sulfadimethoxine
This proposed method is designed to provide strong retention for the moderately polar sulfadimethoxine.
-
Column: A zwitterionic or amide-based HILIC column (e.g., ZIC-HILIC or an amide column)
-
Mobile Phase: Acetonitrile : 10 mM ammonium acetate in water (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 270 nm or Mass Spectrometry (for higher sensitivity)
-
Sample Preparation: The sample should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the mobile phase and good peak shape.
Performance Comparison: C18 vs. HILIC
The choice between a C18 and a HILIC column will depend on the specific requirements of the analysis, such as the need for high retention, different selectivity for impurities, or compatibility with mass spectrometry.
| Performance Parameter | C18 Column | HILIC Column |
| Retention Time of Sulfadimethoxine | Moderate | Expected to be longer than C18 |
| Peak Asymmetry | Typically good (close to 1.0) | Can be variable, requires careful method development |
| Limit of Detection (LOD) | ~0.040 mg/mL in serum[3] | Potentially lower with MS detection due to high organic mobile phase |
| Limit of Quantification (LOQ) | Method dependent, typically in the low µg/mL range | Potentially lower with MS detection |
| Recovery | High (e.g., 96-102% in serum)[3] | Dependent on sample matrix and preparation |
| Method Robustness | Generally high, less sensitive to small mobile phase changes | Can be less robust, sensitive to water content and requires longer equilibration |
| Selectivity | Based on hydrophobicity | Orthogonal to C18, based on polarity and partitioning |
Visualizing the Process and Mechanisms
To better understand the workflow and the underlying principles of separation, the following diagrams have been generated.
Caption: Workflow for comparing C18 and HILIC columns.
Caption: Retention mechanisms on C18 and HILIC columns.
Conclusion and Recommendations
Both C18 and HILIC columns can be successfully employed for the analysis of sulfadimethoxine. The optimal choice depends on the specific analytical goal.
Choose a C18 column when:
-
You require a robust, well-established, and easy-to-use method for routine analysis.
-
Your primary goal is the quantification of sulfadimethoxine in various matrices.[3]
-
You are not concerned with the analysis of highly polar metabolites or impurities that may co-elute with the solvent front.
Consider a HILIC column when:
-
You need to analyze sulfadimethoxine along with its more polar metabolites or impurities that are poorly retained on a C18 column.
-
You require orthogonal selectivity to a reversed-phase method for confirmation purposes.
-
You are using mass spectrometry detection and wish to leverage the potential for enhanced sensitivity due to the highly organic mobile phase.
For most routine quality control and quantification of sulfadimethoxine, a C18 column remains the workhorse and the recommended starting point due to its robustness and the wealth of available validated methods. However, for more complex research applications involving the analysis of a wider polarity range of related substances, a HILIC column can be an invaluable tool, providing complementary and crucial information.
References
- 1. "Determination of Sulfadimethoxine Residues in Skunk Serum by HPLC" by Thomas M. Primus, Susan M. Jojola et al. [digitalcommons.unl.edu]
- 2. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Researcher's Guide to Solid-Phase Extraction (SPE) for Sulfonamide Analysis: A Comparative Review
For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides in various matrices is crucial. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, offering cleaner extracts and higher concentrations of analytes. However, the market is saturated with a variety of SPE cartridges, each with its own chemistry and advantages. This guide provides an objective comparison of different SPE cartridges for the recovery of sulfonamides, supported by experimental data and detailed protocols to aid in the selection of the most suitable option for your analytical needs.
Comparative Performance of SPE Sorbents
The choice of SPE sorbent chemistry is critical and depends on the physicochemical properties of the sulfonamides and the complexity of the sample matrix. The three main types of SPE sorbents used for sulfonamide extraction are reversed-phase (e.g., C18), mixed-mode ion-exchange, and polymer-based (e.g., Hydrophilic-Lipophilic Balanced - HLB).
Polymer-Based (HLB) Cartridges: These cartridges, such as the Oasis HLB, have gained popularity for their excellent performance in sulfonamide analysis. They possess a hydrophilic-lipophilic balanced chemistry that allows for the retention of a wide range of compounds, including polar and nonpolar analytes.[1] This makes them particularly suitable for multi-residue analysis of sulfonamides. One study reported recoveries ranging from 74.3% to 118% for 19 different sulfonamides using an optimized HLB method.[2] Another study demonstrated recoveries between 79% and 118% for 17 sulfonamides in various water matrices.[3]
Reversed-Phase (C18) Cartridges: C18 cartridges are a traditional choice for SPE, utilizing hydrophobic interactions to retain nonpolar to moderately polar compounds from a polar matrix.[4] While widely used, their performance for a broad range of sulfonamides can be variable, with some studies indicating lower recoveries compared to polymer-based sorbents.[2]
Mixed-Mode Ion-Exchange SPE Cartridges: These cartridges combine the hydrophobic characteristics of reversed-phase sorbents with either cation or anion exchange functionalities. This dual retention mechanism offers high selectivity for ionizable compounds like sulfonamides.[4] However, achieving high recoveries for a wide array of sulfonamides can be challenging and may necessitate more rigorous method development.[2] For instance, one study noted that while Oasis WAX cartridges could be advantageous for sulfonamides with low pKa values, the overall recovery for a broad panel was not as consistent as with HLB cartridges under the tested conditions.[5]
Data Presentation: Recovery of Sulfonamides by SPE Cartridge Type
The following table summarizes the recovery data for various sulfonamides using different SPE cartridges as reported in several studies. This data is intended to provide a comparative overview; actual recoveries may vary depending on the specific experimental conditions and sample matrix.
| Sulfonamide | SPE Cartridge Type | Recovery (%) | Reference |
| 17 Sulfonamides (various) | Polymeric (HLB) | 47 - 72 | [2] |
| 19 Sulfonamides (various) | Polymeric (HLB) | 74.3 - 118 | [2] |
| 17 Sulfonamides (various) | Polymeric (HLB) | 79 - 118 | [3] |
| Sulfamethoxypyridazine | Polymeric (HLB) | 84 - 110 | [6] |
| 7 Sulfonamides (various) | Anion Exchange | 91.5 - 102.1 | [7] |
| 16 Sulfonamides (various) | Not Specified | 71 - 102 | [8] |
| Various Sulfonamides | Graphene Oxide/Polypyrrole | 62.3 - 109.0 | [9] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the solid-phase extraction of sulfonamides.
Experimental Protocols
Below are detailed, generalized protocols for the extraction of sulfonamides using different types of SPE cartridges. These should be considered as starting points and may require optimization for specific applications and matrices.
Protocol 1: Polymer-Based (HLB) Cartridge
This protocol is adapted for a generic hydrophilic-lipophilic balanced polymer-based SPE cartridge.
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute the sulfonamides with 5-10 mL of methanol or acetonitrile.[4]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Protocol 2: Reversed-Phase (C18) Cartridge
This protocol is a general procedure for a silica-based C18 SPE cartridge.
-
Conditioning: Flush the cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of the sample loading buffer (e.g., water adjusted to a specific pH).
-
Sample Loading: Load the acidified sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove hydrophilic impurities. A weak organic wash (e.g., 5-10% methanol) can also be used.
-
Elution: Elute the analytes with 5 mL of methanol or acetonitrile.
-
Post-Elution: Evaporate the collected fraction to dryness and redissolve in the mobile phase for injection.
Protocol 3: Mixed-Mode Ion-Exchange Cartridge (Anion Exchange)
This protocol is a representative procedure for a mixed-mode SPE cartridge with anion exchange functionality.
-
Conditioning: Condition the cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of a buffer at a pH that ensures the sulfonamides are ionized (e.g., a basic buffer).
-
Sample Loading: Load the sample, ensuring its pH is compatible with the sorbent's ionization state.
-
Washing:
-
Wash with 3 mL of the equilibration buffer to remove non-retained compounds.
-
Wash with a weak organic solvent (e.g., 20% methanol in water) to remove hydrophobically bound impurities.
-
-
Elution: Elute the sulfonamides using an acidic solution in an organic solvent (e.g., 5% formic acid in methanol) to neutralize the anionic sites and disrupt the hydrophobic interactions.
-
Post-Elution: Evaporate the eluate and reconstitute the residue in the initial mobile phase.
Conclusion
The selection of an appropriate SPE cartridge is a critical step in the analytical workflow for sulfonamide determination. For broad-spectrum, multi-residue analysis of sulfonamides, polymer-based HLB cartridges often provide superior and more consistent recoveries.[4] Reversed-phase C18 cartridges are a viable option but may require more method optimization for polar sulfonamides. Mixed-mode ion-exchange cartridges offer the highest selectivity for ionizable compounds like sulfonamides, which can be advantageous for complex matrices, but may also necessitate more extensive method development to achieve optimal recovery for a wide range of analytes.[4] Ultimately, the choice of SPE cartridge should be guided by the specific analytical goals, the nature of the sample matrix, and empirical validation.
References
- 1. support.waters.com [support.waters.com]
- 2. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art | MDPI [mdpi.com]
- 3. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of sulfonamides in serum by on-line solid-phase extraction coupled to liquid chromatography with photoinduced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Sulfonamide Residues in Honey and Milk by HPLC Coupled with Novel Graphene Oxide/Polypyrrole Foam Material-Pipette Tip Solid Phase Extraction | Semantic Scholar [semanticscholar.org]
Cross-Reactivity of N4-Acetylated Sulfonamides in ELISA Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of high-throughput screening for sulfonamide residues in various matrices. However, a critical consideration for accurate quantification is the potential for cross-reactivity with drug metabolites. This guide provides a comparative analysis of the cross-reactivity of N4-acetylated sulfonamides, the major metabolites of sulfonamide antibiotics, in commercially available ELISA immunoassays. Understanding the degree of this cross-reactivity is paramount for interpreting results and avoiding false-positive outcomes.
The Challenge of N4-Acetylated Metabolites
Sulfonamide drugs are extensively metabolized in vivo, with N4-acetylation being a primary pathway. These acetylated metabolites, such as N4-acetylsulfadiazine and N4-acetylsulfamethoxazole, can be present in samples alongside the parent drug. Due to structural similarities, antibodies used in sulfonamide ELISA kits may recognize and bind to these metabolites, leading to an overestimation of the parent sulfonamide concentration. The degree of this cross-reactivity varies significantly between different ELISA kits, depending on the specificity of the monoclonal or polyclonal antibodies employed.
Quantitative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity of N4-acetylated sulfonamides in a commercially available sulfonamide ELISA kit. It is important to note that comprehensive cross-reactivity data for N4-acetylated metabolites is not always readily provided by all manufacturers, highlighting a critical data gap for researchers.
| ELISA Kit | Target Analyte (Parent Drug) | N4-Acetylated Metabolite | Cross-Reactivity (%) |
| R-Biopharm RIDASCREEN® Sulfonamide | Sulfamethazine | N4-acetyl-sulfadiazine | 35%[1] |
Cross-reactivity is typically calculated as: (IC50 of the parent drug / IC50 of the cross-reactant) x 100%.
This data indicates that the R-Biopharm RIDASCREEN® Sulfonamide ELISA exhibits a significant cross-reactivity with N4-acetyl-sulfadiazine. Researchers using this kit should be aware that a positive result may be influenced by the presence of this metabolite. While this guide provides a specific data point, it is crucial for users to request detailed cross-reactivity information from the manufacturers of the specific ELISA kits they intend to use, particularly for the N4-acetylated metabolites of their target sulfonamides.
Logical Pathway of Cross-Reactivity
The following diagram illustrates the mechanism by which N4-acetylated sulfonamides can lead to a positive signal in a competitive ELISA designed for the parent sulfonamide.
Caption: Mechanism of N4-acetylated sulfonamide cross-reactivity in competitive ELISA.
Experimental Protocols
Accurate determination of cross-reactivity is essential for validating an ELISA for its intended purpose. Below is a detailed protocol for assessing the cross-reactivity of N4-acetylated sulfonamides in a competitive ELISA format.
Protocol for Determining Cross-Reactivity
1. Reagents and Materials:
-
Sulfonamide ELISA Kit (including antibody-coated microplate, enzyme-conjugated sulfonamide, substrate, and stop solution)
-
Standard solutions of the parent sulfonamide (e.g., sulfadiazine, sulfamethoxazole) at known concentrations.
-
Standard solutions of the N4-acetylated sulfonamide metabolite (e.g., N4-acetylsulfadiazine, N4-acetylsulfamethoxazole) at a range of concentrations.
-
Wash buffer (as specified in the kit manual)
-
Microplate reader
2. Experimental Workflow:
The following diagram outlines the general workflow for a cross-reactivity assessment.
References
A Comparative Guide to Sulfadimethoxine N4-Acetate and Other Sulfonamide Analytical Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount for generating high-quality data. This guide provides an objective comparison of Sulfadimethoxine N4-Acetate with other commonly used sulfonamide analytical standards. The information presented herein, supported by experimental data and detailed methodologies, is intended to assist in the selection of the most appropriate reference materials for your research needs.
Introduction to Sulfonamide Analytical Standards
Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their analysis is crucial for drug development, quality control, and monitoring of residues in food products and the environment. Accurate quantification of sulfonamides relies on the use of high-purity, well-characterized analytical standards.
This compound is the primary metabolite of the veterinary drug Sulfadimethoxine. As regulatory bodies often require the monitoring of both the parent drug and its major metabolites, having a certified analytical standard for this compound is essential for comprehensive residue analysis and pharmacokinetic studies. This guide compares the properties and analytical performance of this compound with its parent compound, Sulfadimethoxine, and other representative sulfonamides like Sulfamethazine and Sulfadiazine.
Comparison of Physicochemical and Analytical Properties
The selection of an appropriate analytical standard depends on several key characteristics, including purity, stability, and solubility. The following table summarizes these properties for this compound and other common sulfonamide standards.
| Parameter | This compound | Sulfadimethoxine | Sulfamethazine | Sulfadiazine |
| CAS Number | 555-25-9[1] | 122-11-2[2] | 57-68-1 | 68-35-9 |
| Molecular Formula | C14H16N4O5S[1] | C12H14N4O4S[2] | C12H14N4O2S | C10H10N4O2S[3] |
| Molecular Weight | 352.37 g/mol [1] | 310.33 g/mol [2] | 278.33 g/mol | 250.28 g/mol [3] |
| Typical Purity | >95% (by HPLC) | ≥98.5% (by TLC)[2], Vetranal™ analytical standard | >99% (Vetranal™ analytical standard) | 99.88% (by LCMS)[3] |
| Storage Temperature | 2-8°C | 2-8°C[2] | Room Temperature | -20°C (powder, 3 years)[3] |
| Solubility in Methanol | Soluble | Soluble[4] | Soluble[4] | Soluble |
| Solubility in Acetonitrile | Soluble | Soluble | Soluble[4] | Soluble |
| Stability Notes | N4-acetyl derivatives are generally stable in frozen tissues.[4] Photodegradation can occur under simulated sunlight.[5] | Highly sensitive to basic hydrolysis and oxidation.[6][7] Photodegradation can occur.[6][7] | Generally stable, but can degrade in meat during frozen storage. | Oral solutions can be unstable and require extemporaneous preparation. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible data when working with analytical standards. Below are methodologies for key experiments relevant to the analysis and comparison of sulfonamide standards.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general method for determining the purity of sulfonamide analytical standards using HPLC with UV detection.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
2. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid). A typical starting point is a 30:70 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the sulfonamide analytical standard.
-
Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a 10 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilute to the mark with the solvent to obtain a stock solution of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
4. Sample Analysis:
-
Inject the working standard solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
5. Data Analysis:
-
Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Simultaneous Analysis of Sulfadimethoxine and this compound by LC-MS/MS
This protocol is for the sensitive and selective quantification of Sulfadimethoxine and its N4-acetate metabolite, which is crucial for metabolism and residue analysis studies.
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Sulfadimethoxine and this compound analytical standards.
-
Isotopically labeled internal standard (e.g., Sulfadimethoxine-d4).
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for each analyte and the internal standard need to be optimized.
-
Example MRM transitions:
-
Sulfadimethoxine: m/z 311 → m/z 156
-
This compound: m/z 353 → m/z 156
-
Sulfadimethoxine-d4: m/z 315 → m/z 160
-
-
3. Standard Solution Preparation:
-
Prepare individual stock solutions of Sulfadimethoxine, this compound, and the internal standard in methanol (e.g., 100 µg/mL).
-
Prepare a mixed working standard solution containing both analytes by diluting the stock solutions.
-
Prepare a calibration curve by spiking the mixed working standard solution into a blank matrix (e.g., solvent or biological matrix extract) at a range of concentrations. Add the internal standard to all calibration standards and samples at a constant concentration.
4. Sample Preparation (e.g., for plasma):
-
To 100 µL of plasma, add the internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.
5. Data Analysis:
-
Quantify the analytes by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.
Visualizations
Sulfonamide Metabolism Pathway
The primary metabolic pathway for many sulfonamides, including Sulfadimethoxine, is N4-acetylation in the liver. This process is catalyzed by the N-acetyltransferase enzyme.
References
- 1. This compound | LGC Standards [lgcstandards.com]
- 2. スルファジメトキシン 98.0-102.0% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Quantification of Sulfadimethoxine and its Metabolites
This guide provides a comparative overview of analytical methodologies for the quantification of sulfadimethoxine (SDM) and its primary metabolite, N4-acetylsulfadimethoxine. The performance of various methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is summarized to assist researchers, scientists, and drug development professionals in evaluating and selecting appropriate analytical strategies. Data and protocols are compiled from a range of independent laboratory validations and proficiency testing studies to offer a broad perspective on expected analytical performance.
Quantitative Performance Data
The following table summarizes the quantitative performance of different laboratories in the analysis of sulfadimethoxine and its N4-acetyl metabolite in various biological matrices. The data is collated from individual validated methods to provide a comparative landscape.
| Matrix | Analyte | Method | LLOQ | Accuracy (%) | Precision (%RSD) | Laboratory/Study |
| Bovine Plasma | Sulfadimethoxine | LC-MS/MS | 2 ng/mL | 104 | 9 | Chiesa et al. (2009)[1] |
| N4-acetylsulfadimethoxine | LC-MS/MS | 2 ng/mL | 95 | 15 | Chiesa et al. (2009)[1] | |
| Bovine Urine | Sulfadimethoxine | LC-MS/MS | 100 ng/mL | 100 | 5 | Chiesa et al. (2009)[1] |
| N4-acetylsulfadimethoxine | LC-MS/MS | 100 ng/mL | 106 | 6 | Chiesa et al. (2009)[1] | |
| Bovine Kidney | Sulfadimethoxine | LC-MS/MS | 10 ng/g | 101 | 7 | Chiesa et al. (2009)[1] |
| N4-acetylsulfadimethoxine | LC-MS/MS | 10 ng/g | 111 | 6 | Chiesa et al. (2009)[1] | |
| Bovine Liver | Sulfadimethoxine | LC-MS/MS | 10 ng/g | 99 | 11 | Chiesa et al. (2009)[1] |
| N4-acetylsulfadimethoxine | LC-MS/MS | 10 ng/g | 115 | 9 | Chiesa et al. (2009)[1] | |
| Fish Fillet | Sulfadimethoxine | LC-MS/MS | <100.2 ng/g (CCα) | ~100 | <16 | Rúbia et al. (2015)[2] |
| Pig Plasma | Sulfadimethoxine | LC-MS/MS | - | 96-110 | <10 | Devreese et al. (2019)[3] |
LLOQ: Lower Limit of Quantitation; CCα: Decision Limit; %RSD: Relative Standard Deviation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the quantification of sulfadimethoxine and its metabolites.
Sample Preparation Protocol for Bovine Tissues and Fluids
This protocol is based on the method described by Chiesa et al. (2009) for the analysis of sulfadimethoxine and N4-acetylsulfadimethoxine.[1]
-
Plasma, Kidney, and Liver:
-
Homogenize tissue samples.
-
Spike samples with an internal standard (e.g., SDM-d4).
-
Perform solid-phase extraction (SPE) using C18 cartridges for cleanup.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
Urine:
-
Spike urine samples with an internal standard.
-
Dilute the sample directly with a buffer.
-
Inject the diluted sample into the LC-MS/MS system.
-
LC-MS/MS Analysis Protocol
The following is a general LC-MS/MS protocol for the analysis of sulfonamides, which can be adapted for sulfadimethoxine and its metabolites.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[4]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is often employed.[4]
-
-
Tandem Mass Spectrometry:
Visualizations
Metabolic Pathway of Sulfadimethoxine
The primary metabolic pathway for sulfadimethoxine in most animal species involves N-acetylation in the liver to form N4-acetylsulfadimethoxine, which is then excreted.[6] Dogs are an exception as they lack the ability to acetylate sulfonamides and excrete the parent drug largely unchanged.[6]
Caption: Metabolic pathway of sulfadimethoxine.
Experimental Workflow for Sulfadimethoxine Quantification
The following diagram illustrates a typical experimental workflow for the quantification of sulfadimethoxine and its metabolites from biological samples.
Caption: General experimental workflow for quantification.
References
- 1. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalofchemistry.org [journalofchemistry.org]
- 5. lcms.cz [lcms.cz]
- 6. Sulfadimethoxine - Wikipedia [en.wikipedia.org]
The Gold Standard for Sulfonamide Analysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of internal standard is a critical factor that directly influences the reliability and validity of results. This guide provides an objective comparison of the performance of deuterated internal standards against other common approaches, supported by experimental data. The use of deuterated standards, in a technique known as isotope dilution mass spectrometry (IDMS), is widely recognized as the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis.[1]
Stable isotope-labeled internal standards, particularly deuterated standards, are structurally almost identical to their non-labeled counterparts.[1] This near-perfect chemical mimicry ensures they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement, which are significant challenges in complex matrices.[1] By adding a known amount of the deuterated standard at the beginning of the analytical workflow, any analyte loss during sample preparation or fluctuations in instrument response can be accurately corrected by measuring the ratio of the analyte to the internal standard.[1]
Comparative Analysis of Internal Standard Strategies
The selection of an appropriate internal standard is pivotal for robust analytical method development. While deuterated standards are highly recommended, other alternatives are sometimes employed. The following table compares the key characteristics of different internal standard strategies for sulfonamide analysis.
| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards | Structural Analogues (Non-Isotopic) |
| Co-elution | Generally co-elute, though a slight retention time shift (isotope effect) can occur.[1] | Co-elute perfectly with the native analyte.[1] | Elution time will differ from the analyte.[1] |
| Matrix Effect Compensation | Very effective, but minor differences in ionization suppression can occur at the peak edges due to slight chromatographic separation.[1] | Considered the "gold standard" for compensating for matrix effects due to perfect co-elution.[1] | Less effective at compensating for matrix effects as they experience different ionization conditions.[1] |
| Potential Issues | Potential for D-H back-exchange under certain conditions. The chromatographic shift can be problematic in some cases.[1] | No significant issues; considered the most reliable choice.[1] | Different extraction recovery and ionization efficiency compared to the analyte.[1] |
| Recommendation | Excellent for most applications, offering a good balance of performance and cost.[1] | Recommended for methods requiring the highest level of accuracy and for regulatory submissions.[1] | Suitable for semi-quantitative or screening methods where high accuracy is not the primary goal.[1] |
Quantitative Performance Data
The true measure of an internal standard's effectiveness lies in the quantitative data from method validation studies. The following tables summarize the performance of analytical methods for sulfonamides using deuterated internal standards across various matrices.
Table 1: Comparison of Quantification Methods for Three Sulfonamides in Milk
A study comparing external standard (ES), matrix-matched (MM), and isotope dilution mass spectrometry (IDMS) methods for the analysis of sulfadiazine (SDZ), sulfadimidine (SMZ), and sulfadimethoxine (SDM) in milk demonstrated the superior accuracy of IDMS.
| Analyte | Spiked Level (µg/kg) | Recovery (%) - External Standard | Recovery (%) - Matrix-Matched | Recovery (%) - Isotope Dilution (IDMS) |
| SDZ | 1 | 125.4 | 108.7 | 101.2 |
| 10 | 123.9 | 105.2 | 99.8 | |
| 20 | 121.7 | 106.3 | 100.5 | |
| SMZ | 1 | 119.8 | 103.4 | 98.9 |
| 10 | 118.5 | 102.1 | 97.6 | |
| 20 | 117.3 | 103.8 | 98.2 | |
| SDM | 1 | 130.1 | 110.5 | 102.3 |
| 10 | 128.7 | 108.9 | 101.7 | |
| 20 | 126.5 | 109.2 | 101.1 |
Data adapted from a study on the accurate determination of sulfonamides in milk.[2]
The data clearly shows that the IDMS method provides recoveries closest to 100%, effectively compensating for matrix effects that lead to inaccuracies in the external standard and matrix-matched approaches.[2]
Table 2: Performance of a Validated LC-MS/MS Method for 14 Sulfonamides in Milk using Deuterated Internal Standards
This table showcases the high accuracy and precision achievable with a full isotope dilution approach, where a corresponding deuterated internal standard was used for each of the 14 sulfonamides analyzed in milk.
| Parameter | Result |
| Recovery | 91% - 114% |
| Relative Measurement Uncertainty | 7.5% - 12.7% |
Data from a study on the determination of 14 sulfonamides in milk by ID-LC-MS/MS.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving accurate and precise results. Below are representative protocols for the analysis of sulfonamides in different matrices using deuterated internal standards.
Protocol 1: Analysis of Sulfonamides in Animal-Derived Food Matrices (e.g., Milk, Tissue)
This protocol is a synthesized methodology based on common practices reported in the literature.[1]
1. Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue or measure 2.0 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 ng) of the deuterated sulfonamide internal standard solution to each sample and briefly vortex.[1]
-
Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Add 5 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Approximately 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each sulfonamide and its corresponding deuterated internal standard.
-
Protocol 2: Analysis of Sulfonamides in Environmental Water Samples
This protocol is adapted from a study on the determination of sulfonamides in environmental water.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Filter a 1.0 L water sample.
-
Spike the filtered water sample with a mixture of the deuterated internal standards.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with 8 mL of methanol followed by 8 mL of ultrapure water.
-
Load the spiked water sample onto the conditioned SPE cartridge.
-
Rinse the cartridge with 10 mL of acidified ultrapure water (pH 3.0).
-
Dry the cartridge under a nitrogen stream for 10 minutes.
-
Elute the analytes with 8 mL of an acetone-methanol mixture (1:1, v/v).
2. LC-MS/MS Analysis
-
Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: A suitable C18 column.
-
Mobile Phase: Gradient elution with an acidic aqueous phase and an organic phase (e.g., acetonitrile).
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 600 °C, source temperature at 150 °C, desolvation gas flow at 800 L/h, and cone gas flow at 150 L/h.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualizing the Workflow and Logic
To further elucidate the experimental process and the role of deuterated internal standards, the following diagrams are provided.
Caption: Experimental workflow for sulfonamide analysis.
Caption: Logical diagram of variability compensation.
References
A Comparative Guide to the Validation of Analytical Methods for Veterinary Drug Residues: An EMA Perspective
For researchers, scientists, and professionals in drug development, the validation of analytical methods for veterinary drug residues is a critical process governed by stringent international guidelines. This guide provides a comprehensive comparison of the European Medicines Agency (EMA) guidelines, which are harmonized with the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines, particularly VICH GL49.[1][2] This framework is largely aligned with that of other international bodies like the US Food and Drug Administration (FDA), which has also adopted VICH GL49.[3]
The overarching legal basis in the European Union for the performance of analytical methods for residues of pharmacologically active substances is Commission Implementing Regulation (EU) 2021/808, which repeals and replaces the former Commission Decision 2002/657/EC.[4][5] This regulation sets the standards for methods used in official controls.
This guide will delve into the core performance characteristics required for method validation, present detailed experimental protocols, and provide quantitative acceptance criteria in clearly structured tables. To further elucidate the workflows and logical relationships, diagrams generated using the Graphviz DOT language are included.
Core Validation Parameters: A Harmonized Approach
The validation of an analytical method serves to demonstrate its fitness for a particular purpose.[3] The EMA, through its adoption of VICH GL49, has defined a set of key performance characteristics that must be evaluated. These are outlined below, with a comparison of the acceptance criteria as stipulated in the guidelines.
Table 1: Comparison of Key Validation Parameter Acceptance Criteria
| Performance Characteristic | VICH GL49 Guideline (EMA & FDA Adopted) | Representative Experimental Data (LC-MS/MS Method for Antibiotic Residues in Muscle Tissue) |
| Linearity | Correlation coefficient (r) ≥ 0.98 (or r² ≥ 0.96) is generally acceptable. A visual inspection of the residuals is also important. | r² = 0.998 |
| Accuracy (Recovery) | For fortified samples, the mean recovery should be within 80-110% for concentrations > 100 µg/kg, 70-110% for concentrations between 10-100 µg/kg, and 60-120% for concentrations < 10 µg/kg. | 95.2% at 50 µg/kg |
| Precision (Repeatability - CVr) | For repeatability (intra-day precision), the coefficient of variation (CV) should be ≤ 15% for concentrations > 100 µg/kg, ≤ 20% for concentrations between 10-100 µg/kg, and ≤ 30% for concentrations < 10 µg/kg. | 8.5% at 50 µg/kg |
| Precision (Within-Lab Reproducibility - CVw) | For within-laboratory reproducibility (inter-day precision), the CV should be ≤ 25% for concentrations > 100 µg/kg, ≤ 30% for concentrations between 10-100 µg/kg, and ≤ 40% for concentrations < 10 µg/kg. | 12.3% at 50 µg/kg |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected with a specified level of confidence (typically S/N ratio of 3:1). | 0.5 µg/kg |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision (typically S/N ratio of 10:1). The CV at the LOQ should meet the precision criteria. | 1.5 µg/kg (with CV of 18.2%) |
| Specificity/Selectivity | The method should be able to differentiate the target analyte from endogenous and exogenous interferences. The response of blank samples should not be more than 20% of the response at the LOQ.[3] | No interfering peaks were observed at the retention time of the analyte in blank muscle samples. |
| Stability | The analyte should be stable in the matrix under the specified storage conditions and in processed samples. The mean concentration of the stored samples should be within ±15% of the initial concentration.[6] | Analyte in frozen muscle tissue was stable for at least 3 months (mean concentration change of -4.5%). |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of validation studies. Below are examples of protocols for key experiments.
Protocol 1: Determination of Linearity
-
Preparation of Standards: Prepare a series of at least five calibration standards by fortifying blank matrix extracts with the analyte of interest at different concentrations spanning the expected working range.
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Construct a calibration curve by plotting the instrument response against the analyte concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r or r²). Visually inspect the residuals to ensure they are randomly distributed around the x-axis.
Protocol 2: Assessment of Accuracy and Precision
-
Sample Preparation: Fortify blank matrix samples at a minimum of three concentration levels (e.g., low, medium, and high) within the linear range. Prepare at least five replicates for each concentration level.
-
Analysis for Repeatability (Intra-day Precision): Analyze all replicates on the same day, under the same operating conditions, and by the same analyst.
-
Analysis for Within-Laboratory Reproducibility (Inter-day Precision): Repeat the analysis of the fortified samples on at least two different days with, if possible, different analysts and/or different batches of reagents.
-
Calculation of Accuracy (Recovery): Calculate the percentage recovery for each replicate by dividing the experimentally determined concentration by the fortified concentration and multiplying by 100.
-
Calculation of Precision: Calculate the mean, standard deviation, and coefficient of variation (CV) for the results at each concentration level for both repeatability and within-laboratory reproducibility.
Mandatory Visualizations
Diagrams created using the Graphviz DOT language are provided below to illustrate key workflows and concepts in the validation of veterinary drug residue methods.
References
- 1. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. lawthek [lawthek.eu]
- 6. ema.europa.eu [ema.europa.eu]
Comparison of extraction efficiency for sulfonamides in feed matrix
For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamide residues in animal feed is paramount for ensuring food safety and regulatory compliance. The efficiency of the extraction method used is a critical determinant of analytical accuracy. This guide provides an objective comparison of three prevalent extraction techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Ultrasound-Assisted Extraction (UAE). The performance of each method is evaluated based on supporting experimental data, with detailed protocols provided for reproducibility.
Data Presentation: A Comparative Analysis of Extraction Efficiency
The following tables summarize the quantitative performance of QuEChERS, SPE, and UAE for the extraction of sulfonamides from feed and related matrices. These metrics are crucial for selecting the most appropriate method based on the specific analytical requirements, such as the desired sensitivity and accuracy.
Table 1: Performance of Modified QuEChERS Method for 13 Sulfonamides in Animal Feed [1]
| Parameter | Value Range |
| Recovery Rate | 86.0% - 106.8% |
| Limit of Quantification (LOQ) | 0.9 µg/kg - 7.1 µg/kg |
| Repeatability (RSD) | 3.6% - 19.5% |
| Intermediate Precision (RSD) | 5.5% - 21.6% |
Table 2: Performance of Solid-Phase Extraction (SPE) with a Basic Alumina Column for 16 Sulfonamides in Animal Feed
| Parameter | Value Range |
| Recovery Rate | 80% - 120% |
| Limit of Quantification (LOQ) | 0.5 µg/kg - 20 µg/kg |
| Coefficient of Variation | < 10% |
Table 3: Performance of Ultrasound-Assisted Extraction (UAE) for Sulfonamides in Animal Tissue *[2]
| Parameter | Value Range |
| Recovery Rate | Not explicitly stated for feed, but a described protocol for animal tissue suggests it as a viable method. |
| Limit of Quantification (LOQ) | Not explicitly stated for feed. |
Note: While a specific UAE protocol with performance data for animal feed was not found in the immediate search, the provided protocol for animal tissue can be adapted. The efficiency of UAE is generally high, but matrix-specific validation is crucial.
Table 4: Comparative Recovery of Sulfonamides in Forage Grass using QuEChERS and SPE [3]
| Extraction Method | Recovery Rate Range |
| Improved QuEChERS | 72.3% - 116.9% |
| Solid-Phase Extraction (SPE) | Generally lower recoveries compared to the improved QuEChERS method in this study. |
Experimental Workflows and Protocols
The successful implementation of any extraction method hinges on a detailed and validated protocol. Below are the methodologies for the key experiments cited in this guide.
Modified QuEChERS Protocol for Animal Feed[1]
This method is designed for the quantification of 13 sulfonamides in animal feed.
-
Sample Preparation: Weigh 5 g of a homogenized feed sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile.
-
Add the QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation: Collect the supernatant for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol for Animal Feed
This protocol is effective for the extraction and purification of 16 sulfonamides.
-
Sample Preparation: Weigh 5 g of the feed sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 20 mL of acetonitrile.
-
Shake mechanically for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cleanup:
-
Condition a basic alumina SPE cartridge (1000 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acetonitrile.
-
Load 5 mL of the supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of acetonitrile.
-
Elute the sulfonamides with 8 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Ultrasound-Assisted Extraction (UAE) Protocol for Animal Tissue (Adaptable for Feed)[2]
This protocol describes the extraction of sulfonamides from a biological matrix and can be adapted for feed samples.
-
Sample Preparation: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Vortex for 10 seconds.
-
Place the tube in an ultrasonic bath for 60 minutes.
-
-
Protein Precipitation: Place the mixture in a freezer at -18 °C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes.
-
Liquid-Liquid Partitioning:
-
Collect the supernatant and evaporate to dryness under a nitrogen stream at 40 °C.
-
Dissolve the residue in 2 mL of a water-acetonitrile mixture (85:15, v/v).
-
Add 2 mL of hexane, vortex for 5 seconds, and centrifuge at 3500 rpm for 10 minutes.
-
-
Final Preparation: The lower aqueous phase is collected for analysis.
Visualization of the Extraction Workflow
To provide a clear overview of the general experimental process, the following diagram illustrates the key stages of sulfonamide extraction from a feed matrix.
Caption: General workflow for sulfonamide extraction from feed samples.
References
Detecting Sulfadimethoxine's Metabolite: A Comparative Guide to LC-MS/MS Instrument Performance
For researchers, scientists, and professionals in drug development, the sensitive and accurate detection of drug metabolites is paramount. This guide provides a comparative overview of the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) instruments for the detection of Sulfadimethoxine N4-Acetate, a major metabolite of the sulfonamide antibiotic sulfadimethoxine.
The data presented here is a synthesis of findings from multiple validation studies. While not a direct head-to-head comparison under identical conditions, this guide offers valuable insights into the capabilities of different LC-MS/MS systems for quantifying this specific analyte in various biological matrices.
Performance Comparison
The following table summarizes the quantitative performance data from different studies, highlighting key metrics such as Limit of Quantitation (LOQ), linearity, and accuracy. It is important to note that the experimental conditions and matrices varied between these studies, which can influence the reported performance characteristics.
| Instrument Platform | Analyte(s) | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity (r) | Accuracy (%) | Reference |
| Not Specified | Sulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM) | Bovine Plasma | 2 ng/mL | Not Specified | 95% (AcSDM) | |
| Not Specified | Sulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM) | Bovine Urine | 100 ng/mL | Not Specified | 106% (AcSDM) | |
| Not Specified | Sulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM) | Bovine Oral Fluid | 5 ng/mL | Not Specified | 103% (AcSDM) | |
| Not Specified | Sulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM) | Bovine Kidney | 10 ng/g | Not Specified | 111% (AcSDM) | |
| Not Specified | Sulfadimethoxine (SDM) and (4)N-acetylsulfadimethoxine (AcSDM) | Bovine Liver | 10 ng/g | Not Specified | 115% (AcSDM) | |
| SCIEX Triple Quad™ 3500 | Sulfadimethoxine and 8 other sulfonamides | Milk | Not Specified (S/N ≥ 60 at 5 ng/mL) | r ≥ 0.99 | ≥ 93% | |
| Shimadzu LCMS-8050 | Sulfadimethoxine | Not Specified | 1 pg on column | Not Specified | Not Specified | |
| Agilent 6470 LC/MS/MS | 18 Sulfonamides and Trimethoprim | Water | Several ppt level | > 0.998 | 70% - 96% |
Experimental Protocols
The methodologies employed in the cited studies, while all based on LC-MS/MS, have variations in sample preparation, chromatographic separation, and mass spectrometric detection. Below are summaries of the experimental protocols from the referenced literature.
Method 1: Analysis of Sulfadimethoxine and its N4-Acetate Metabolite in Bovine Tissues and Fluids[1]
-
Sample Preparation:
-
Plasma, Oral Fluid, Kidney, and Liver: Solid Phase Extraction (SPE) using C18 cartridges was employed for cleanup.
-
Urine: Samples were diluted directly with a buffer before analysis.
-
-
Internal Standard: SDM-d(4) was used as the internal standard.
-
LC-MS/MS Analysis: A quantitative method was developed and validated to measure the concentration of sulfadimethoxine (SDM) and its major metabolite, (4)N-acetylsulfadimethoxine (AcSDM).
Method 2: Simultaneous Quantification of Nine Sulfonamides in Milk[2]
-
Sample Preparation:
-
1 ml of milk sample was mixed with 5 ml of acidified acetonitrile.
-
1 gm of Sodium Chloride was added, followed by vortexing and centrifugation at 4000 rpm.
-
The supernatant was transferred and evaporated with N2.
-
The residue was reconstituted with 1 ml of Methanol: water: Formic Acid (80:20:0.1%).
-
-
Liquid Chromatography:
-
System: Shimadzu Prominence system.
-
Column: Zorbax SB C-18 (4.6×150 mm) 5 µm.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 μL.
-
-
Mass Spectrometry:
-
Instrument: SCIEX Triple Quad™ 3500.
-
Method 3: High Sensitivity Detection of Sulfadimethoxine[3]
-
LC-MS/MS Analysis:
-
Instrument: LCMS-8050 triple quadrupole mass spectrometer.
-
Ionization: ESI positive ionization.
-
LC Conditions: Isocratic.
-
Optimization: Flow injection analysis (FIA) was used to optimize all source and instrument conditions.
-
Method 4: Determination of Sulfonamides in Water[4]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Liquid Chromatography: UHPLC.
-
Mass Spectrometry:
-
Instrument: Agilent 6470 LC/MS/MS.
-
Ionization: Positive ionization.
-
-
Mobile Phase: Methanol/acidified water.
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
This guide provides a foundational understanding of the performance of different LC-MS/MS instruments for the detection of this compound. For specific applications, it is crucial to perform in-house validation to ensure the chosen method and instrument meet the required performance criteria.
Safety Operating Guide
Proper Disposal of Sulfadimethoxine N4-Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Sulfadimethoxine N4-Acetate, a metabolite of the sulfonamide antibiotic Sulfadimethoxine. Adherence to these protocols is vital for ensuring a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses with side shields or goggles
-
A fully buttoned laboratory coat
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Spill Response: In the event of a spill, absorb the material with an inert substance such as vermiculite or sand. Collect the absorbed material into a designated, sealed container for disposal as hazardous waste. Ensure the spill area is thoroughly cleaned after collection.
Regulatory Framework for Disposal
The disposal of pharmaceutical and chemical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] While Sulfadimethoxine and its metabolites are not typically found on the RCRA P-list (acutely hazardous) or U-list (toxic), they must be managed as hazardous waste based on their potential characteristics, such as aquatic toxicity.[3]
Summary of Key Data and Hazard Information
For easy reference, the following table summarizes essential data and hazard classifications relevant to the disposal of this compound, based on information for the parent compound and related sulfonamides.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | N-[4-[[(2,6-Dimethoxy-4-pyrimidinyl)amino]sulfonyl]phenyl]acetamide | - |
| Parent Compound | Sulfadimethoxine | [4] |
| Hazard Classification | Presumed Hazardous Waste | [1][4] |
| Primary Hazards | May cause skin and eye irritation, potential for allergic skin reaction. | [4] |
| Environmental Hazards | Sulfonamides can be toxic to aquatic life with long-lasting effects. | [5] |
| RCRA Status | Not explicitly listed on P or U lists, but should be managed as hazardous waste. | [6][3] |
| Recommended Disposal | Incineration at a licensed hazardous waste facility. | [7] |
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe and compliant disposal of this compound waste generated in a laboratory setting.
1. Waste Segregation and Collection:
-
Collect all solid and liquid waste containing this compound in a designated hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
-
The container must be made of a chemically compatible material, be in good condition, and possess a secure, leak-proof lid.
2. Container Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
The label must include the full chemical name: "This compound " and may also include "Sulfonamide metabolite waste ".
-
Indicate the primary hazards, such as "Toxic " and "Environmental Hazard ".
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
-
Provide the EHS department or contractor with accurate and complete information about the waste contents.
-
Crucially, never dispose of this compound waste in the regular trash or down the sanitary sewer. [5]
5. Empty Container Management:
-
Before disposing of the original container, ensure it is "RCRA empty," meaning all contents have been removed to the greatest extent possible.
-
Deface or remove the original label to prevent confusion.
-
Dispose of the empty container in accordance with your institution's guidelines for empty chemical containers. For containers that held acutely hazardous waste (P-listed), triple rinsing is required, with the rinsate collected as hazardous waste.[8] While Sulfadimethoxine is not P-listed, this is a good practice for all chemical waste containers.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. benchchem.com [benchchem.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. epa.gov [epa.gov]
- 7. zoetisus.com [zoetisus.com]
- 8. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
Personal protective equipment for handling Sulfadimethoxine N4-Acetate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sulfadimethoxine N4-Acetate. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Potential Hazards
Based on the data for Sulfadimethoxine, the N4-Acetate derivative may pose the following risks:
-
Skin Irritation: May cause redness and discomfort upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation.[1]
-
Allergic Skin Reaction: May lead to skin sensitization and allergic reactions.[1][3][4]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion may be harmful to health.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, which is presumed to be a powdered substance.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, irritation, and potential allergic reactions.[2][6][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and potential splashes.[2][6][7] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or use in a fume hood. | To prevent inhalation of airborne particles and respiratory irritation.[6][7] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect skin and clothing from contamination.[6][7] |
| Footwear | Closed-toe shoes. | To protect feet from spills and falling objects.[6] |
Safe Handling and Operational Plan
Proper handling procedures are essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[8]
-
Ensure safety showers and eyewash stations are readily accessible and in good working order.
Procedural Guidelines:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer: Conduct all weighing and transferring of the powdered compound within a fume hood or a designated containment area to control dust.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling, even if gloves were worn.[5]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these step-by-step procedures.
Chemical Spill Response:
A minor chemical spill can be managed by trained laboratory personnel. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[9][10]
-
Containment: If safe to do so, prevent the spread of the powder by covering the spill with an absorbent material.[11]
-
Personal Protection: Don the appropriate PPE as outlined in the table above.
-
Cleanup:
-
Gently sweep the spilled powder and absorbent material into a designated chemical waste container. Avoid creating dust.
-
Clean the spill area with a damp cloth or paper towels.
-
Place all contaminated cleaning materials into the waste container.[12]
-
-
Decontamination: Wipe the spill area with soap and water.[10]
-
Reporting: Report the incident to your supervisor and complete any necessary incident reports.[9]
Waste Disposal:
-
Segregation: All waste contaminated with this compound, including used PPE and cleaning materials, must be segregated as hazardous chemical waste.[13]
-
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.[14][15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[13]
-
Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in regular trash.[15]
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for responding to a chemical spill, a critical component of laboratory safety when handling potentially hazardous substances like this compound.
Caption: Workflow for a chemical spill response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cvear.com [cvear.com]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. zoetisus.com [zoetisus.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nspcoatings.co.uk [nspcoatings.co.uk]
- 7. falseguridad.com [falseguridad.com]
- 8. Industrial equipment for handling toxic powders | Palamatic Process [palamaticprocess.com]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. westlab.com [westlab.com]
- 12. ehs.utk.edu [ehs.utk.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
